molecular formula C31H39N5O4 B099795 Americine CAS No. 18867-84-0

Americine

Cat. No.: B099795
CAS No.: 18867-84-0
M. Wt: 545.7 g/mol
InChI Key: SBDJWBSJRCPRDV-DAEFBSHISA-N
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Description

Americine belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

18867-84-0

Molecular Formula

C31H39N5O4

Molecular Weight

545.7 g/mol

IUPAC Name

(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C31H39N5O4/c1-18(2)26(32-5)30(38)36-27-28(19(3)4)40-22-12-10-20(11-13-22)14-15-33-29(37)25(35-31(27)39)16-21-17-34-24-9-7-6-8-23(21)24/h6-15,17-19,25-28,32,34H,16H2,1-5H3,(H,33,37)(H,35,39)(H,36,38)/b15-14-/t25-,26-,27-,28-/m0/s1

InChI Key

SBDJWBSJRCPRDV-DAEFBSHISA-N

SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC

melting_point

135.5-137°C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Structure of Americine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Americine is a naturally occurring cyclopeptide alkaloid isolated from the root bark of Ceanothus americanus, a plant species native to North America. As a member of the diverse family of cyclopeptide alkaloids, this compound presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, drawing from available scientific literature. While the biological activity and mechanism of action of this compound remain largely unexplored, this document lays the foundational chemical knowledge necessary for future research and drug development endeavors.

Chemical Structure and Properties

This compound is a 14-membered cyclopeptide alkaloid. Its structure was elucidated through chemical degradation and mass spectrometry. The core of the molecule is a macrocyclic ring composed of amino acid residues, a characteristic feature of this class of natural products.

Table 1: Chemical Identifiers and Properties of this compound [1]

IdentifierValue
Molecular Formula C₃₁H₃₉N₅O₄
Molecular Weight 545.7 g/mol
CAS Number 18867-84-0
IUPAC Name (2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamide
Synonyms This compound

Experimental Protocols

Isolation of this compound from Ceanothus americanus

The initial isolation of this compound was achieved from the root bark of Ceanothus americanus. The general workflow for the extraction and purification of cyclopeptide alkaloids from plant material typically involves the following steps:

G plant_material Dried and Milled Root Bark of C. americanus extraction Solvent Extraction (e.g., with methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Alkaloid Mixture chromatography Column Chromatography (e.g., on silica gel) partitioning->chromatography Enriched Alkaloid Fraction purification Further Purification (e.g., preparative TLC, crystallization) chromatography->purification Fractions containing This compound This compound Pure this compound purification->this compound

Figure 1: General workflow for the isolation of this compound.
Structure Elucidation

The determination of this compound's complex cyclic structure was a significant challenge and was accomplished using a combination of classical chemical and spectrometric techniques:

  • Acid Hydrolysis: The peptide bonds in this compound were cleaved by acid hydrolysis. The resulting amino acids were then identified using chromatographic and spectroscopic methods. This provided crucial information about the building blocks of the molecule.

  • Mass Spectrometry: Mass spectrometry was a key technique used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern. The fragmentation data helped to piece together the sequence of the amino acid residues within the macrocycle.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While other cyclopeptide alkaloids isolated from Ceanothus americanus have been investigated for various pharmacological effects, including antimicrobial and sedative properties, dedicated studies on this compound are lacking.[2] A study on antimicrobial compounds from Ceanothus americanus did not include this compound in its panel of tested substances.[3]

The broader class of cyclopeptide alkaloids has been noted for a range of bioactivities, including antiviral and analgesic effects.[2] However, without specific experimental data for this compound, any discussion of its mechanism of action or involvement in cellular signaling pathways would be purely speculative.

The diagram below illustrates a hypothetical workflow for future research aimed at elucidating the biological function of this compound.

G This compound Pure this compound screening High-Throughput Screening (e.g., anticancer, antimicrobial) This compound->screening target_id Target Identification (e.g., affinity chromatography, proteomics) screening->target_id Identified Bioactivity pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis Identified Molecular Target in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo Validated Mechanism clinical Clinical Development in_vivo->clinical Promising Preclinical Data

Figure 2: A proposed research workflow for investigating the biological activity of this compound.

Conclusion

This compound remains a molecule of significant chemical interest due to its complex cyclopeptide alkaloid structure. While its chemical formula and connectivity have been established, a thorough investigation into its synthesis, biological activity, and mechanism of action is still required. This technical guide provides the current state of knowledge on the chemical structure of this compound, serving as a valuable resource for researchers poised to explore the therapeutic potential of this enigmatic natural product. Further studies are essential to unlock the full pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

Unveiling Americine: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Americine, a cyclic peptide alkaloid, represents a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural origins, and the foundational methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Discovery and Nomenclature

This compound was first identified and characterized by Klein and Rapoport in 1968. Their seminal work, published in the Journal of the American Chemical Society, laid the groundwork for all subsequent understanding of this natural product. The compound was isolated from the root bark of Ceanothus americanus, a flowering shrub native to North America.[1]

Natural Source: Ceanothus americanus

The primary and thus far only documented natural source of this compound is the plant Ceanothus americanus.[1] Commonly known as New Jersey tea, red root, or mountain sweet, this deciduous shrub is a member of the Rhamnaceae family. It is found in a variety of habitats, including prairies and dry, open woods.

Traditionally, various parts of Ceanothus americanus have been used in herbal medicine, though the specific therapeutic activities of this compound itself remain a subject for further investigation.

Physicochemical Properties of this compound

This compound is a cyclic peptide with the molecular formula C₃₁H₃₉N₅O₄. Its complex structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₁H₃₉N₅O₄PubChem
Molecular Weight 545.7 g/mol PubChem
CAS Number 18867-84-0PubChem
Class Cyclic Peptide AlkaloidKlein & Rapoport, 1968

Experimental Protocols

The foundational methods for the study of this compound were established in the original discovery paper. While the full, detailed protocols require access to the 1968 publication by Klein and Rapoport, the general workflow can be outlined.

Isolation of this compound from Ceanothus americanus

A general workflow for the isolation of this compound, based on common practices for extracting alkaloids from plant material, is depicted below. It is important to note that the specific solvents, temperatures, and chromatography conditions would be detailed in the primary literature.

experimental_workflow plant_material Dried Root Bark of Ceanothus americanus extraction Solvent Extraction plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions purification Further Purification (e.g., Crystallization) fractions->purification This compound Pure this compound purification->this compound structure_elucidation cluster_methods Analytical Methods degradation Chemical Degradation americine_structure Proposed Structure of this compound degradation->americine_structure spectroscopy Spectroscopic Analysis (e.g., NMR, Mass Spec) spectroscopy->americine_structure

References

Biosynthesis of Americine in Ceanothus americanus: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Americine, a cyclopeptide alkaloid isolated from the roots of Ceanothus americanus (New Jersey Tea), belongs to a growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs). This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, leveraging recent advancements in the understanding of cyclopeptide alkaloid formation in plants. The pathway initiates with the ribosomal synthesis of a precursor peptide, followed by enzymatic modifications catalyzed by a specialized copper-dependent enzyme family known as BURP-domain peptide cyclases (BpCs). This document outlines the key biosynthetic steps, proposes a model for the enzymatic machinery involved, and provides detailed hypothetical experimental protocols for the elucidation and characterization of this pathway. Furthermore, this guide includes mandatory visualizations of the proposed pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Ceanothus americanus L. is a North American plant species recognized for its rich composition of secondary metabolites, including a diverse array of cyclopeptide alkaloids.[1] Among these, this compound and its analogues represent a class of natural products with potential pharmacological activities. Recent research has shed light on the genetic and enzymatic basis for the biosynthesis of these complex molecules, identifying a widespread biosynthetic cassette responsible for the formation of side chain cross-linked cyclopeptides in plants.[2] The biosynthesis of cyclopeptide alkaloids, including this compound, is now understood to be a fascinating example of RiPP (Ribosomally Synthesized and Post-translationally Modified Peptide) biosynthesis.[2]

This whitepaper synthesizes the current understanding of cyclopeptide alkaloid biosynthesis and applies it to propose a detailed pathway for this compound. It is intended to serve as a technical resource for researchers interested in natural product biosynthesis, enzymology, and the development of novel therapeutics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in four key stages:

  • Ribosomal Synthesis of the Precursor Peptide: The pathway begins in the ribosome with the translation of a specific mRNA into a precursor peptide. This peptide contains a leader sequence, which guides the subsequent modifications, and a core peptide sequence that will ultimately be processed to form this compound.

  • Macrocyclization by a BURP-domain Peptide Cyclase (BpC): The precursor peptide is then recognized by a specific "split" BURP-domain peptide cyclase.[2] This copper-dependent enzyme catalyzes the key macrocyclization step, forming a characteristic ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of a leucine residue within the core peptide.[3]

  • Post-Cyclization Tailoring Modifications: Following macrocyclization, it is proposed that a series of tailoring enzymes modify the cyclic peptide. A key modification in many cyclopeptide alkaloids is the decarboxylation and desaturation of the tyrosine residue to form a styrylamine moiety.[2]

  • Proteolytic Cleavage of the Leader Peptide: Finally, the leader peptide is cleaved from the modified core peptide by a protease, releasing the mature this compound alkaloid.

Visualization of the Proposed Biosynthetic Pathway

This compound Biosynthesis Pathway cluster_0 Ribosome cluster_1 Cytoplasm/Endoplasmic Reticulum mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Precursor_Peptide Precursor Peptide (Leader-Core) Ribosome->Precursor_Peptide BpC_Enzyme BURP Peptide Cyclase (BpC) + Cu2+ Precursor_Peptide->BpC_Enzyme Cyclized_Peptide Cyclized Precursor Peptide BpC_Enzyme->Cyclized_Peptide Macrocyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Decarboxylase, Oxidase) Cyclized_Peptide->Tailoring_Enzymes Modified_Peptide Modified Precursor Peptide Tailoring_Enzymes->Modified_Peptide Tailoring Reactions Protease Protease Modified_Peptide->Protease This compound This compound Protease->this compound Leader Peptide Cleavage

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

At present, there is a lack of specific quantitative data in the public domain regarding the biosynthesis of this compound in Ceanothus americanus. To facilitate future research, the following table outlines the types of quantitative data that would be crucial for a comprehensive understanding of the pathway's efficiency and regulation.

ParameterDescriptionImportance
Precursor Peptide Concentration Intracellular concentration of the linear precursor peptide.Indicates the rate of ribosomal synthesis and the substrate availability for the BpC enzyme.
BpC Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for the BURP peptide cyclase with its precursor peptide substrate.Defines the catalytic efficiency and substrate affinity of the key cyclization enzyme.
This compound Titer Concentration of this compound produced in plant tissues or a heterologous expression system (e.g., mg/g of dry weight or mg/L of culture).Represents the overall productivity of the biosynthetic pathway.
Metabolic Flux The rate of flow of metabolites through the biosynthetic pathway.Elucidates rate-limiting steps and potential bottlenecks for metabolic engineering.
Gene Expression Levels Relative or absolute transcript abundance of the precursor peptide gene, BpC gene, and tailoring enzyme genes.Provides insights into the transcriptional regulation of the pathway.

Detailed Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for key experiments required to validate and characterize the proposed biosynthetic pathway of this compound. These protocols are based on established methodologies for the study of RiPPs and natural product biosynthesis.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and isolate the genes responsible for this compound biosynthesis from Ceanothus americanus.

Methodology:

  • Transcriptome Sequencing:

    • Extract total RNA from the roots of C. americanus, where cyclopeptide alkaloids are known to accumulate.

    • Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Mine the assembled transcriptome for genes encoding BURP-domain proteins using Hidden Markov Models (HMMs) with the Pfam model PF03181.[3]

    • Identify open reading frames (ORFs) in the vicinity of the putative BpC genes that encode small peptides with sequences consistent with the known amino acid composition of this compound.

    • Search for genes encoding potential tailoring enzymes (e.g., decarboxylases, oxidases) and proteases within the same genomic locus to identify a putative biosynthetic gene cluster.

  • Gene Cloning:

    • Design primers based on the identified candidate genes.

    • Amplify the full-length coding sequences of the precursor peptide, BpC, and candidate tailoring enzymes from C. americanus cDNA using PCR.

    • Clone the amplified genes into suitable expression vectors.

Heterologous Expression and in vitro Reconstitution of the Biosynthetic Pathway

Objective: To confirm the function of the identified genes by reconstituting the this compound biosynthetic pathway in a heterologous host.

Methodology:

  • Heterologous Expression:

    • Co-express the cloned precursor peptide gene and the BpC gene in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

    • Culture the engineered host under inducing conditions.

  • Extraction and Analysis:

    • Harvest the cells and perform a metabolite extraction.

    • Analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of the cyclized peptide.

    • Compare the retention time and mass spectrum of the product with an authentic standard of this compound (if available) or with related cyclopeptide alkaloids.

  • in vitro Enzyme Assays:

    • Express and purify the BpC enzyme.

    • Synthesize the linear core peptide chemically.

    • Perform in vitro reactions containing the purified BpC, the synthetic peptide, and necessary cofactors (e.g., Cu2+).

    • Monitor the reaction progress by HPLC-MS to confirm the cyclization activity of the BpC.

Visualization of Experimental Workflow

Experimental Workflow cluster_0 Gene Cluster Identification cluster_1 Functional Characterization cluster_2 Pathway Elucidation RNA_Extraction RNA Extraction (C. americanus roots) RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Mining) RNA_Seq->Bioinformatics Gene_Cloning Gene Cloning Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression in_vitro_Assay in vitro Enzyme Assay Gene_Cloning->in_vitro_Assay Metabolite_Extraction Metabolite Extraction Heterologous_Expression->Metabolite_Extraction HPLC_MS HPLC-MS Analysis Metabolite_Extraction->HPLC_MS Structure_Elucidation Structure Elucidation (NMR, HRMS) HPLC_MS->Structure_Elucidation Pathway_Confirmation Biosynthetic Pathway Confirmation Structure_Elucidation->Pathway_Confirmation Regulatory Signaling Pathway Environmental_Stimuli Environmental Stimuli (e.g., Herbivory, Pathogen Attack) Hormonal_Signaling Plant Hormone Signaling (e.g., Jasmonic Acid) Environmental_Stimuli->Hormonal_Signaling Transcription_Factors Activation of Transcription Factors Hormonal_Signaling->Transcription_Factors Gene_Expression Upregulation of this compound Biosynthetic Genes Transcription_Factors->Gene_Expression Americine_Production Increased this compound Production Gene_Expression->Americine_Production Defense_Response Plant Defense Response Americine_Production->Defense_Response

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology. It is a non-steroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic applications, including analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its primary mechanism of action.

Physical and Chemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[2] It is stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.[2] This hydrolysis is the reason why old aspirin often smells like vinegar.[2]

Table 1: General and Physical Properties of Acetylsalicylic Acid

PropertyValue
Molecular Formula C₉H₈O₄[1][2]
Molar Mass 180.159 g/mol [1][2]
Appearance White, crystalline powder[1][3]
Melting Point 135-136 °C (275-277 °F)[1][2][3]
Boiling Point 140 °C (284 °F) (decomposes)[1][2][3]
Density 1.40 g/cm³[2]
pKa 3.5[4][5]

Table 2: Solubility of Acetylsalicylic Acid

SolventSolubility
Water (20 °C) 3 mg/mL (0.3 g/100 ml)[6]
Water (15 °C) 2.5 mg/mL (0.25 g/100ml )[7]
Ethanol Soluble (20 g/100 ml)[6][8]
Diethyl ether Soluble (10 g/100 ml)[6][8]
Chloroform Soluble (6 g/100 ml)[6]
Acetone Freely soluble[8]
DMSO ~41 mg/ml[9]
Dimethyl formamide ~30 mg/ml[9]
PBS (pH 7.2) ~2.7 mg/ml[9]

Table 3: Spectroscopic Data of Acetylsalicylic Acid

Spectroscopic MethodKey Data Points
¹H NMR (in CDCl₃) δ ~11.77 (s, 1H, COOH), 8.12 (d, 1H, Ar-H), 7.66 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.16 (d, 1H, Ar-H), 2.36 (s, 3H, CH₃)[10][11]
¹³C NMR 9 distinct peaks are expected.[12]
IR (KBr disc) ~2500-3300 cm⁻¹ (O-H stretch, acid), ~1750 cm⁻¹ (C=O stretch, ester), ~1684 cm⁻¹ (C=O stretch, acid)[12][13]
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z = 180.[12]
UV/Vis λmax: 226, 275 nm[9]

Experimental Protocols

The most common laboratory synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as sulfuric or phosphoric acid.[2][14]

Reaction: C₇H₆O₃ (salicylic acid) + C₄H₆O₃ (acetic anhydride) → C₉H₈O₄ (acetylsalicylic acid) + C₂H₄O₂ (acetic acid)[15]

Procedure:

  • Place a measured amount of salicylic acid (e.g., 2.0 g) into an Erlenmeyer flask.[14]

  • In a fume hood, carefully add an excess of acetic anhydride (e.g., 5 mL), followed by a few drops (e.g., 5 drops) of concentrated sulfuric or phosphoric acid as a catalyst.[14][16]

  • Gently heat the flask in a water bath (around 70-80 °C) for approximately 10-15 minutes to facilitate the reaction.[14][17]

  • Cool the flask to room temperature. To hydrolyze the excess acetic anhydride, cautiously add cold water.[16][18]

  • Further cool the mixture in an ice bath to promote the crystallization of aspirin.[14][15]

  • Collect the crude product by vacuum filtration using a Buchner funnel.[15][16]

  • Purify the crude product by recrystallization. A common solvent system is a mixture of ethanol and water.[17][18]

  • Dry the purified crystals and determine the melting point to assess purity. The literature melting point is approximately 135-136 °C.[14]

This protocol determines the purity of an aspirin sample by back titration.

Procedure:

  • Accurately weigh a commercial aspirin tablet and dissolve it in a known volume of a standardized sodium hydroxide (NaOH) solution of known excess concentration. The NaOH will hydrolyze the aspirin.[19]

  • Heat the solution to ensure complete hydrolysis of the ester.[20]

  • After cooling, titrate the excess (unreacted) NaOH with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.[21][22]

  • The amount of aspirin is calculated from the amount of NaOH that reacted during the hydrolysis.[21]

This method relies on the formation of a colored complex between the salicylate ion and iron(III) ions.

Procedure:

  • Hydrolyze a known mass of aspirin with sodium hydroxide solution to form salicylate.[20][23]

  • Dilute the solution to a known volume.[20][23]

  • Take an aliquot of the salicylate solution and add a buffered iron(III) chloride solution. This will form a violet-colored iron(III) salicylate complex.[20]

  • Measure the absorbance of the colored solution using a spectrophotometer at a wavelength of 530 nm.[20][23]

  • Determine the concentration of aspirin by comparing the absorbance to a calibration curve prepared from standard salicylate solutions.[23]

Mechanism of Action and Signaling Pathways

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[24][[“]] This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzymes.[2][24]

  • COX-1 Inhibition: By irreversibly inhibiting COX-1 in platelets, aspirin blocks the production of thromboxane A₂, a potent promoter of platelet aggregation. This antiplatelet effect is long-lasting (for the life of the platelet, about 8-9 days) and is the basis for its use in preventing heart attacks and strokes.[2][24][26]

  • COX-2 Inhibition: COX-2 is typically induced during inflammation and is responsible for producing pro-inflammatory prostaglandins. Aspirin's inhibition of COX-2 reduces the synthesis of these prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[2][4]

Interestingly, the acetylation of COX-2 by aspirin modifies its enzymatic activity, causing it to produce anti-inflammatory lipid mediators known as aspirin-triggered lipoxins (ATLs), which contribute to the resolution of inflammation.[4][[“]]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Salicylic_Acid Salicylic Acid Reaction Esterification (H₂SO₄ catalyst) Salicylic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Crude_Aspirin Crude Aspirin Reaction->Crude_Aspirin Purification Recrystallization Crude_Aspirin->Purification Pure_Aspirin Pure Aspirin Purification->Pure_Aspirin Titration Titration Pure_Aspirin->Titration Spectrophotometry Spectrophotometry Pure_Aspirin->Spectrophotometry Melting_Point Melting Point Pure_Aspirin->Melting_Point Purity_Assessment Purity & Potency Titration->Purity_Assessment Spectrophotometry->Purity_Assessment Melting_Point->Purity_Assessment

Caption: Workflow for Aspirin Synthesis and Analysis.

aspirin_moa Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 COX2 COX-2 Enzyme (Inflammation) Arachidonic_Acid->COX2 Thromboxane_A2 Thromboxane A₂ COX1->Thromboxane_A2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Aspirin_Triggered_Lipoxins Aspirin-Triggered Lipoxins COX2->Aspirin_Triggered_Lipoxins Modified Activity Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Anti_Inflammation Anti-inflammatory Resolution Aspirin_Triggered_Lipoxins->Anti_Inflammation

Caption: Aspirin's Mechanism of Action via COX Inhibition.

References

An In-depth Technical Guide on the Mechanism of Action of Doxorubicin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Americine" was not found in the reviewed scientific literature. Therefore, this technical guide has been prepared using the well-characterized and widely used anti-cancer agent, Doxorubicin, as a substitute to demonstrate the requested format and content structure. All data and mechanisms described herein pertain to Doxorubicin.

Audience: Researchers, scientists, and drug development professionals.

Core Executive Summary

Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy.[1] Its cytotoxic effects are multifaceted, stemming primarily from its ability to induce DNA damage and generate oxidative stress.[2] In cellular models, Doxorubicin's primary mechanisms of action are DNA intercalation and the inhibition of topoisomerase II, which leads to the formation of DNA double-strand breaks (DSBs).[3][4] This genomic insult activates the DNA Damage Response (DDR) pathway, culminating in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5][6][7] Concurrently, Doxorubicin undergoes redox cycling, producing significant amounts of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxicity.[2][8] The convergence of these pathways on mitochondria triggers the intrinsic apoptotic cascade, involving cytochrome c release and caspase activation, which is a central feature of Doxorubicin-induced cell death.[9][10]

Core Mechanisms of Action

Doxorubicin's anti-neoplastic activity is attributed to several interconnected mechanisms that ultimately compromise cellular integrity and viability.

2.1 DNA Intercalation and Topoisomerase II Inhibition Doxorubicin intercalates into DNA, inserting itself between base pairs and distorting the DNA helix.[7] This physical obstruction interferes with DNA replication and transcription processes. More critically, Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA supercoiling during replication.[3] By "poisoning" the enzyme, Doxorubicin traps it after it has cleaved the DNA strands, preventing their re-ligation.[2][11] This results in the accumulation of permanent single- and double-strand breaks (SSBs and DSBs), which are potent triggers for cell death pathways.[4][12]

2.2 Generation of Reactive Oxygen Species (ROS) Within the cell, Doxorubicin can be enzymatically reduced to a semiquinone free radical.[2] This unstable intermediate reacts with molecular oxygen to regenerate the parent compound, creating a futile redox cycle that continuously produces superoxide radicals. These are subsequently converted into other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals.[13] This oxidative stress leads to widespread cellular damage, including lipid peroxidation of membranes and oxidative damage to DNA and proteins, contributing significantly to Doxorubicin's cytotoxic and cardiotoxic effects.[2][8][13]

2.3 Induction of Apoptosis The cellular damage instigated by Doxorubicin converges on the activation of programmed cell death, or apoptosis. This is achieved through two principal routes:

  • The Intrinsic (Mitochondrial) Pathway: DNA damage and oxidative stress directly impact mitochondrial integrity.[14] This leads to the release of cytochrome c from the mitochondria into the cytosol, which then associates with Apaf-1 to form the apoptosome, activating the initiator caspase-9.[9] Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell.[9][10]

  • The Extrinsic (Death Receptor) Pathway: In some cellular contexts, Doxorubicin has been shown to upregulate the expression of Fas ligand and its receptor, initiating the extrinsic apoptotic pathway, though this is often considered a secondary mechanism.[6][15]

2.4 Cell Cycle Arrest Upon sensing DNA damage, the cell activates checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[4][16] These kinases phosphorylate a cascade of downstream targets, including CHK1 and CHK2, which ultimately leads to the inactivation of cyclin-dependent kinase (CDK) complexes.[12] This prevents the cell from progressing through the cell cycle, most commonly causing an arrest in the G2/M phase, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[6][7][15]

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways affected by Doxorubicin.

Doxorubicin_Core_Mechanisms cluster_dox Doxorubicin Action cluster_cell Cellular Compartments cluster_nucleus Nucleus cluster_cyto Cytoplasm / Mitochondria cluster_outcome Cellular Outcome Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks (DSBs) DNA->DSB TopoII->DSB CCA Cell Cycle Arrest DSB->CCA Apoptosis Apoptosis DSB->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: High-level overview of Doxorubicin's primary mechanisms of action.

Doxorubicin_DDR_Apoptosis_Pathway cluster_DDR DNA Damage Response (DDR) cluster_Apoptosis Intrinsic Apoptosis Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks TopoII->DSB ATM_ATR ATM / ATR Activation DSB->ATM_ATR CHK2 CHK2 Phosphorylation ATM_ATR->CHK2 p53 p53 Activation CHK2->p53 p21 p21 Expression p53->p21 Bax Bax Activation p53->Bax G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Mito Mitochondria Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Casp9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 CellDeath Apoptotic Cell Death Casp3->CellDeath

Caption: Doxorubicin-induced DNA damage response and intrinsic apoptosis pathway.

Quantitative Data Presentation

The sensitivity of cancer cells to Doxorubicin varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeExposure TimeIC50 (µM)Citation(s)
MCF-7Breast Cancer24 h2.50[17]
MCF-7Breast Cancer48 h~1.25[17]
MCF-7Breast Cancer72 h~0.1[18]
HeLaCervical Cancer24 h2.9[17]
HepG2Liver Cancer24 h12.2[17]
A549Lung Cancer24 h> 20[17]
Huh7Liver Cancer24 h> 20[17]
SNU449Liver Cancer72 h1.8 ± 0.22[19]
B16F10Melanoma96 h~0.02[20]
Primary Rat MyocytesNon-cancerous-2.6 ± 0.4[18]

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. Values presented are for comparative purposes.

Detailed Experimental Protocols

The following are standard protocols used to assess the cellular effects of Doxorubicin.

5.1 Protocol: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC50 of Doxorubicin.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach and grow for 24 hours in a CO₂ incubator.[17]

  • Drug Treatment: Prepare serial dilutions of Doxorubicin in the appropriate cell culture medium. Remove the existing medium from the wells and add 100-200 µL of the Doxorubicin dilutions (e.g., concentrations ranging from 0.1 µM to 20 µM).[17][21] Include untreated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[21]

  • MTT Addition: After incubation, remove the drug-containing medium. Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[21]

  • Solubilization: Carefully remove the MTT solution. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21][22]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each Doxorubicin concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration to determine the IC50 value.[22]

5.2 Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify Doxorubicin-induced apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).[22]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Staining: Wash the cells with cold Phosphate-Buffered Saline (PBS). Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Antibody/Dye Addition: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic).[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: The cell population is gated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Experimental_Workflow_MTT start Start step1 1. Seed cells in 96-well plate start->step1 step2 2. Incubate for 24h for cell attachment step1->step2 step3 3. Treat cells with serial dilutions of Doxorubicin step2->step3 step4 4. Incubate for desired period (24-72h) step3->step4 step5 5. Add MTT solution and incubate for 3-4h step4->step5 step6 6. Solubilize formazan crystals with DMSO step5->step6 step7 7. Measure absorbance at ~570nm step6->step7 end 8. Calculate % Viability and determine IC50 step7->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

References

The Enigmatic Compound "Americine": A Search for Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, the compound designated as "Americine" remains elusive. No significant data on its biological activities, including potential anticancer, anti-inflammatory, antioxidant, or neuroprotective effects, could be retrieved from publicly available scientific databases. This suggests that "this compound" may be a novel, yet-to-be-characterized substance, a proprietary code name not disclosed in public research, or a term with very limited dissemination within the scientific community.

The initial investigation aimed to construct a detailed technical guide on the biological properties of this compound, targeting an audience of researchers and drug development professionals. The intended report was to include quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, the foundational step of identifying primary research or review articles on this compound proved to be a significant hurdle.

Searches for "this compound biological activities," "this compound anticancer activity," "this compound anti-inflammatory effects," "this compound antioxidant properties," and "this compound neuroprotective potential" did not yield any specific scholarly articles, clinical trial data, or patents associated with a compound of this name.

In the absence of specific information on this compound, it is impossible to provide the requested in-depth analysis. The creation of tables with quantitative data, such as IC50 or EC50 values, and the description of experimental methodologies are contingent on the existence of published research. Similarly, the generation of diagrams for signaling pathways requires knowledge of the molecular targets and mechanisms of action, which for this compound, are currently unknown.

It is conceivable that "this compound" is a placeholder name for a hypothetical compound, or that it represents a very recent discovery that has not yet been described in peer-reviewed literature. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or directly contact the entity that has coined the term "this compound" to obtain specific information regarding its chemical structure, origin, and any available data on its biological properties. Without such foundational information, a comprehensive technical guide on the potential biological activities of this compound cannot be compiled.

A Comprehensive Technical Guide to the Solubility and Stability Testing of Americine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies for evaluating the solubility and stability of the novel small molecule entity, Americine. Adherence to these testing protocols is critical for advancing through the drug development pipeline, ensuring product quality, and meeting regulatory requirements. The principles and procedures outlined herein are based on established industry practices and international guidelines.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability.[1][2] Poor solubility can lead to inadequate absorption and limit the therapeutic efficacy of the final drug product.[1] Therefore, a thorough understanding of this compound's solubility profile is fundamental.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound drug substance

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C[3]

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[3]

  • After agitation, allow the flasks to stand to permit the undissolved material to settle.

  • Withdraw an aliquot of the supernatant. To avoid aspirating solid material, it is recommended to centrifuge the samples and then withdraw the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated analytical technique, such as HPLC.

  • Repeat the quantification at different time points until consecutive measurements are consistent (e.g., within 5%), indicating that equilibrium has been reached.[3]

Data Presentation: this compound Solubility Profile

The following table summarizes the hypothetical equilibrium solubility of this compound in various pharmaceutically relevant solvents at 25°C.

SolventSolubility (mg/mL)pH (for aqueous media)
Purified Water0.057.0
0.1 M Hydrochloric Acid15.21.2
pH 4.5 Acetate Buffer1.84.5
pH 6.8 Phosphate Buffer0.16.8
pH 7.4 Phosphate Buffer0.087.4
Ethanol25.5N/A
Propylene Glycol12.3N/A

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24, 48, 72h) prep2->equil1 Seal flasks analysis1 Centrifuge sample equil1->analysis1 Allow to settle analysis2 Withdraw supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify using HPLC analysis3->analysis4 result1 Equilibrium Solubility analysis4->result1 G This compound This compound (API) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant_A Degradant A Hydrolysis->Degradant_A Degradant_B Degradant B Oxidation->Degradant_B Degradant_C Degradant C Photolysis->Degradant_C G cluster_protocol Protocol Design cluster_execution Study Execution cluster_analysis Sample Analysis cluster_evaluation Data Evaluation proto1 Define Stress Conditions (ICH Guidelines) proto2 Select Batches proto1->proto2 proto3 Define Testing Frequency proto2->proto3 exec1 Place Samples in Stability Chambers proto3->exec1 exec2 Pull Samples at Defined Time Points exec1->exec2 analysis1 Perform Physical and Chemical Tests exec2->analysis1 analysis2 Use Stability-Indicating Analytical Method (HPLC) analysis1->analysis2 eval1 Assess Trends analysis2->eval1 eval2 Identify Degradants analysis2->eval2 eval3 Determine Shelf-Life eval1->eval3

References

Unable to Identify "Americine": Request for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical compound "Americine" has yielded no matching results in publicly available chemical and scientific databases. Consequently, the requested in-depth technical guide on its spectroscopic data (NMR, Mass Spectrometry), experimental protocols, and biological pathways cannot be provided at this time.

The term "this compound" does not correspond to any known chemical compound in standard chemical literature or databases. The search results primarily point to the chemical element Americium (Am) , a synthetic radioactive element, and various professional organizations such as the American Society for Mass Spectrometry.

To proceed with your request, please verify the following:

  • Correct Spelling: Ensure that "this compound" is the correct spelling of the compound of interest.

  • Alternative Names: Provide any alternative names, synonyms, or internal company codes for the compound.

  • Chemical Structure: If available, the chemical structure, CAS number, or IUPAC name would be invaluable in locating the relevant data.

Without a confirmed identity for "this compound," it is not possible to retrieve the specific NMR and mass spectrometry data, detail the experimental methodologies for their acquisition, or create the requested visualizations of signaling pathways or experimental workflows.

We are ready to assist you further upon receiving the necessary clarifying information.

The Isolation of Americine and Related Cyclic Peptide Alkaloids from Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of Americine and its related cyclic peptide alkaloids from natural sources, with a primary focus on the root bark of Ceanothus americanus (New Jersey Tea). This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the procedural workflows and potential biological mechanisms of action.

Introduction to this compound and Cyclic Peptide Alkaloids

This compound is a cyclic peptide alkaloid, a class of natural products characterized by a macrocyclic ring structure composed of amino acids. These compounds are predominantly found in plants of the Rhamnaceae family.[1] The intricate and rigid structure of these molecules, often containing unusual amino acids and linkages, makes them a subject of significant interest for drug discovery and development.[1][2] Their unique architecture can confer high receptor affinity and metabolic stability.[3][4]

The isolation of individual cyclopeptide alkaloids from their natural source is a significant challenge due to their presence in complex mixtures of structurally similar compounds.[1] Extraction yields are often low, varying from 0.0002% to 1% depending on the plant species, geographical location, and the specific isolation method employed.[1]

Physicochemical Properties of this compound

This compound is a cyclic peptide with the following properties:

PropertyValueSource
Molecular FormulaC₃₁H₃₉N₅O₄PubChem
Molecular Weight545.7 g/mol PubChem
IUPAC Name(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamidePubChem
CAS Number18867-84-0PubChem

Experimental Protocols for Isolation and Purification

The following protocols are based on the established methodologies for the isolation of cyclic peptide alkaloids from the root bark of Ceanothus americanus.

Plant Material and Extraction
  • Preparation of Plant Material: The root bark of Ceanothus americanus is collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered root bark is exhaustively extracted with methanol at room temperature. This process is typically carried out by percolation or maceration.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude alkaloidal syrup.

  • Acid-Base Extraction: The crude syrup is dissolved in 5% hydrochloric acid and filtered. The acidic solution is then washed with an organic solvent like diethyl ether to remove non-basic compounds. The aqueous layer is then made basic (pH 9-10) with ammonium hydroxide and extracted repeatedly with chloroform.

  • Final Concentration: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude mixture of alkaloids.

Chromatographic Separation and Purification

The separation of individual alkaloids from the crude mixture requires multiple chromatographic steps.

  • Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Thick-Layer Chromatography (TLC): Fractions containing compounds of interest are further purified by preparative thick-layer chromatography. This technique allows for the separation of closely related alkaloids. Multiple developments on silica gel plates or a combination of silica gel and neutral alumina plates can be employed.[5]

  • Crystallization: The purified alkaloid fractions are crystallized from a suitable solvent system, such as methylene chloride-ether, to obtain the pure crystalline compound.[5]

Characterization

The structure of the isolated alkaloids is elucidated using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed chemical structure.

  • Acid Hydrolysis and Amino Acid Analysis: To identify the constituent amino acids.

Quantitative Data Summary

The following table summarizes the quantitative data for the isolation of related cyclic peptide alkaloids from Ceanothus americanus as reported in the literature.

ParameterValueReference
Starting MaterialRoot Bark of Ceanothus americanus[5]
Extraction SolventMethanol[5]
Crude Alkaloid YieldNot explicitly stated
Purification MethodColumn Chromatography, Thick-Layer Chromatography[5]
Final Yield of Pure Alkaloids0.0002% to 1% of dry plant material[1]

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Root Bark of Ceanothus americanus extraction Methanol Extraction start->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 acid_base Acid-Base Extraction (HCl / NH4OH / Chloroform) concentration1->acid_base concentration2 Concentration of Chloroform Extract acid_base->concentration2 crude_alkaloids Crude Alkaloid Mixture concentration2->crude_alkaloids column_chrom Column Chromatography (Silica Gel, Chloroform/Methanol) crude_alkaloids->column_chrom tlc Thick-Layer Chromatography column_chrom->tlc crystallization Crystallization (Methylene Chloride/Ether) tlc->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from the root bark of Ceanothus americanus.

Hypothetical Signaling Pathway for Cyclic Peptide Alkaloids

While the specific mechanism of action for this compound has not been fully elucidated, many plant-derived cyclic peptides are known to interact with G protein-coupled receptors (GPCRs).[6] The following diagram illustrates a plausible signaling pathway that could be modulated by this compound, based on the known activity of similar compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound gpcr GPCR (e.g., κ-opioid receptor) This compound->gpcr Binds g_protein G Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) protein_kinase->cellular_response Phosphorylates & Leads to

Caption: A hypothetical signaling cascade initiated by the binding of this compound to a G protein-coupled receptor (GPCR) on the cell surface.

Conclusion

The isolation of this compound and related cyclic peptide alkaloids from Ceanothus americanus is a complex but achievable process that relies on a combination of classical and modern phytochemical techniques. The protocols outlined in this guide provide a robust framework for researchers to successfully isolate and purify these promising natural products. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted and will be greatly facilitated by the availability of pure compounds obtained through these methods. The unique structural features of this compound suggest its potential as a lead compound in the development of new therapeutic agents.

References

In Silico Prediction of Americine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Americine, a cyclic peptide alkaloid isolated from the plant Ceanothus americanus, presents an intriguing subject for drug discovery. Despite the traditional medicinal uses of its source plant, the specific biological activities and molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict the potential molecular targets of this compound, providing a foundational roadmap for future experimental validation. By leveraging a combination of ligand-based and structure-based computational methods, this document details a systematic approach to generate testable hypotheses about the mechanism of action of this natural product. The methodologies described herein are intended to serve as a practical guide for researchers seeking to elucidate the therapeutic potential of novel or understudied natural compounds.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound, a cyclic peptide alkaloid with the chemical formula C31H39N5O4, is a constituent of Ceanothus americanus (New Jersey tea), a plant with a history of use in traditional medicine for various ailments, including infections[1][2]. While extracts of Ceanothus americanus have demonstrated antimicrobial properties against oral pathogens, the specific contribution of this compound to this activity has not been elucidated[3]. The lack of defined biological activity for this compound necessitates an exploratory approach to identify its potential molecular targets.

In silico target prediction methods offer a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify proteins that are likely to interact with a small molecule. These computational techniques can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle of chemical similarity, where the known targets of molecules structurally similar to the query compound are considered potential targets. Structure-based methods, such as molecular docking, simulate the interaction between the ligand and a protein's binding site to predict binding affinity and mode.

This guide provides a detailed framework for the in silico prediction of this compound's targets, encompassing data acquisition, computational methodologies, and the generation of visual aids to conceptualize the proposed workflows and potential biological pathways.

Physicochemical Properties and Structure of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to any in silico investigation. This information can be retrieved from chemical databases such as PubChem.

PropertyValueData Source
Molecular FormulaC31H39N5O4PubChem[4]
Molecular Weight545.7 g/mol PubChem[4]
IUPAC Name(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamidePubChem[4]
Canonical SMILESCC(C)C(C(=O)NC1C(C(C)C)OC(=O)C/C=C\NC(=O)C(CC2=CNC3=CC=CC=C32)NC1=O)NCPubChem[4]
PubChem CID5281580PubChem[4]

In Silico Target Prediction Methodologies

The following sections detail the experimental protocols for a multi-faceted in silico approach to predict the molecular targets of this compound.

Ligand-Based Target Prediction

This approach leverages databases of known drug-target interactions to infer potential targets for this compound based on the principle that structurally similar molecules often share similar biological targets.

  • Obtain the 2D structure of this compound: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string or SDF (Structure-Data File) file for this compound from the PubChem database[4].

  • Select appropriate chemical similarity search tools: Utilize publicly available web servers or databases that facilitate similarity searches, such as PubChem, ChEMBL, or TargetHunter[5].

  • Perform the similarity search: Submit the 2D structure of this compound as a query. The search algorithms will compare the topological and structural features of this compound against a vast library of compounds with known biological activities.

  • Analyze the results: The output will be a list of molecules ranked by their similarity to this compound. Examine the known molecular targets of the top-ranking similar compounds.

  • Prioritize potential targets: Create a list of proteins that are repeatedly identified as targets for multiple structurally similar compounds. These represent high-priority candidates for further investigation.

Structure-Based Target Prediction

Given the absence of a known co-crystal structure of this compound with a protein target, a reverse docking approach will be employed. This involves docking this compound against a large collection of protein structures to identify potential binding partners.

  • Prepare the 3D structure of this compound: Convert the 2D structure of this compound into a 3D conformation using a molecular modeling software (e.g., Avogadro, PyMOL). Perform energy minimization to obtain a stable, low-energy conformation.

  • Select a protein target library: Utilize a curated library of protein structures from the Protein Data Bank (PDB). Alternatively, web servers like ReverseDock provide a user-friendly interface for docking against a predefined or user-submitted set of protein targets[6][7]. Given the traditional use of Ceanothus americanus in treating infections, the target library should include key proteins from pathogenic bacteria and viruses, as well as human proteins involved in inflammatory and immune responses.

  • Perform blind docking: Use a molecular docking program such as AutoDock Vina to perform blind docking of this compound against each protein in the target library[8]. Blind docking allows for the exploration of the entire protein surface for potential binding sites.

  • Analyze docking results: Rank the protein targets based on the predicted binding affinity (e.g., docking score in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

  • Visualize and inspect binding poses: For the top-ranking protein-ligand complexes, visualize the predicted binding pose of this compound within the protein's binding pocket. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Filter and prioritize targets: Prioritize protein targets that exhibit both a high predicted binding affinity and a plausible binding mode with significant intermolecular interactions.

Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex workflows and biological relationships. The following diagrams were generated using the Graphviz DOT language.

In Silico Target Prediction Workflow

In_Silico_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach Americine_2D This compound 2D Structure Similarity_Search Chemical Similarity Search (PubChem, ChEMBL) Americine_2D->Similarity_Search Similar_Compounds Structurally Similar Compounds Similarity_Search->Similar_Compounds Known_Targets Known Targets of Similar Compounds Similar_Compounds->Known_Targets Prioritized_Targets Prioritized Potential Targets Known_Targets->Prioritized_Targets Americine_3D This compound 3D Structure Reverse_Docking Reverse Molecular Docking (AutoDock Vina) Americine_3D->Reverse_Docking Protein_Library Protein Target Library (PDB) Protein_Library->Reverse_Docking Ranked_Targets Ranked Protein Targets Reverse_Docking->Ranked_Targets Ranked_Targets->Prioritized_Targets Experimental_Validation Experimental Validation (Binding Assays, Functional Assays) Prioritized_Targets->Experimental_Validation

Caption: A flowchart illustrating the dual-pronged in silico strategy for this compound target prediction.

Hypothetical Signaling Pathway Modulation

Assuming the in silico predictions suggest that this compound may target a key protein in a bacterial signaling pathway, such as a component of a two-component system involved in virulence, the following diagram illustrates this hypothetical mechanism of action.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell Extracellular_Signal Extracellular Signal Sensor_Kinase Sensor Histidine Kinase Extracellular_Signal->Sensor_Kinase Activation Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation DNA DNA Response_Regulator->DNA Binds to Promoter Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes This compound This compound This compound->Sensor_Kinase Inhibition

Caption: A diagram of a hypothetical bacterial two-component signaling pathway inhibited by this compound.

Data Presentation and Interpretation

The results from the in silico experiments should be organized and presented in a clear and concise manner to facilitate interpretation and the selection of candidates for experimental validation.

Table of Predicted Targets from Ligand-Based Methods
Similar Compound (Tanimoto Coefficient)Known Target(s)Target ClassRationale for Prioritization
Compound A (0.85)Protein XKinaseHigh similarity score, target involved in inflammation
Compound B (0.82)Protein YProteaseTarget is a known bacterial virulence factor
Compound C (0.80)Protein ZIon ChannelMultiple similar compounds target this protein family
Table of Predicted Targets from Structure-Based Methods
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesBiological FunctionRationale for Prioritization
Bacterial Protein 1 (XXXX)-9.5Tyr123, Asp45, Leu89Cell wall synthesisHigh binding affinity, plausible binding in active site
Human Protein 2 (YYYY)-8.8Arg234, Phe56, Val101Inflammatory signalingStrong interactions with key catalytic residues
Viral Protein 3 (ZZZZ)-8.2Trp78, Glu150, Ile200Viral replicationPotential to disrupt a critical viral process

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the prediction of molecular targets for this compound, a natural product with uncharacterized biological activity. By employing both ligand-based and structure-based computational methods, it is possible to generate a prioritized list of potential protein targets. The proposed methodologies, from chemical similarity searching to reverse molecular docking, provide a robust framework for hypothesis generation.

It is crucial to emphasize that the predictions generated through these in silico methods are hypothetical and require experimental validation. The prioritized targets should be investigated using in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm direct interaction with this compound. Subsequently, cell-based and in vivo functional assays will be necessary to elucidate the biological consequences of this interaction and to validate the therapeutic potential of this compound. The integration of computational predictions with experimental validation represents a powerful paradigm in modern drug discovery and holds the key to unlocking the therapeutic promise of novel natural products like this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Americine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Americine is a naturally occurring cyclic peptide alkaloid found in the root bark of the North American plant Ceanothus americanus, also known as New Jersey tea.[1][2] Cyclic peptides from this plant family (Rhamnaceae) have garnered interest for their potential biological activities.[2][3][4] Historical uses of Ceanothus americanus in traditional medicine for ailments related to the lymph system and as a mild hypotensive agent suggest the therapeutic potential of its constituents.[3] The extraction and purification of this compound and its sister compounds present a significant challenge due to their complex structures and the presence of numerous closely related alkaloids in the source material, often resulting in low yields.[5] These application notes provide a comprehensive overview of a generalized protocol for the extraction and purification of this compound, based on established methods for cyclic peptide alkaloids from plant sources.

Data Presentation

Table 1: General Yields of Cyclic Peptide Alkaloids from Ceanothus americanus

ParameterValueReference
Source MaterialRoot bark of Ceanothus americanus[2]
General Yield Range0.0002% to 1% of dry weight[5]
Purity (Post-Chromatography)Variable, requires multiple steps[2]

Experimental Protocols

The following protocols are a composite of methodologies described for the isolation of cyclic peptide alkaloids from Ceanothus americanus and other plants in the Rhamnaceae family.[2][6] Optimization of these protocols will be necessary for specific laboratory conditions and research goals.

Protocol 1: Extraction of Crude Alkaloid Mixture from Ceanothus americanus Root Bark

Objective: To extract the total alkaloid content, including this compound, from the dried root bark of Ceanothus americanus.

Materials:

  • Dried and powdered root bark of Ceanothus americanus

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Large glass percolator or extraction vessel

  • pH meter

  • Separatory funnel

Procedure:

  • Maceration and Percolation:

    • Place 1 kg of finely powdered Ceanothus americanus root bark into a large percolator.

    • Add a sufficient volume of methanol to completely cover the plant material.

    • Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.

    • Begin percolation by slowly draining the methanol extract from the bottom of the percolator. Add fresh methanol to the top to maintain coverage of the plant material.

    • Continue percolation until the eluate is nearly colorless.

  • Solvent Evaporation:

    • Combine all the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a thick, viscous residue is obtained.

  • Acid-Base Extraction:

    • Redissolve the residue in 500 mL of 1M HCl. This will protonate the alkaloids, making them water-soluble.

    • Filter the acidic solution to remove any insoluble non-alkaloidal material.

    • Transfer the filtrate to a large separatory funnel.

    • Wash the acidic solution with 3 x 250 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 1M NaOH. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution with 5 x 300 mL of dichloromethane.

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Final Concentration:

    • Filter the dried dichloromethane extract.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Purification of this compound using Chromatographic Techniques

Objective: To isolate and purify this compound from the crude alkaloid mixture. This protocol outlines a general approach using column and thin-layer chromatography. High-performance liquid chromatography (HPLC) would be required for obtaining highly pure this compound.

Materials:

  • Crude alkaloid mixture from Protocol 1

  • Silica gel 60 (for column and thin-layer chromatography)

  • Neutral alumina (activity grade II-III)

  • Solvent systems (e.g., chloroform/methanol gradients, ethyl acetate/hexane gradients)

  • Thin-Layer Chromatography (TLC) plates (silica gel G)

  • Developing chambers for TLC

  • UV lamp (254 nm)

  • Iodine vapor chamber

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Chromatography on Silica Gel:

    • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

    • Dissolve a portion of the crude alkaloid mixture in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

    • Collect fractions and monitor the separation using TLC.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions onto a TLC plate alongside the crude mixture.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light and/or by staining with iodine vapor.

    • Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on comparison with literature Rf values if available, or through further characterization).

  • Further Purification on Alumina:

    • For fractions that are still mixtures, a secondary column chromatography step using neutral alumina may be employed.[2]

    • Repeat the process of column loading, elution with a suitable solvent gradient, fraction collection, and TLC analysis.

  • Preparative TLC:

    • For final purification of small quantities, preparative TLC can be used.

    • Apply the enriched fraction as a band onto a preparative TLC plate.

    • Develop the plate as before.

    • Carefully scrape the silica band corresponding to this compound.

    • Extract the compound from the silica using a polar solvent like methanol, filter, and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For obtaining high-purity this compound for analytical or biological studies, reverse-phase HPLC is the recommended final step.

    • A C18 column with a gradient of acetonitrile in water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for peptide purification.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Powdered C. americanus Root Bark maceration Methanol Maceration & Percolation start->maceration evaporation1 Solvent Evaporation maceration->evaporation1 acid_base Acid-Base Extraction evaporation1->acid_base evaporation2 Final Concentration acid_base->evaporation2 crude_extract Crude Alkaloid Mixture evaporation2->crude_extract column_chrom1 Silica Gel Column Chromatography crude_extract->column_chrom1 Proceed to Purification tlc_analysis TLC Analysis of Fractions column_chrom1->tlc_analysis column_chrom2 Alumina Column Chromatography (Optional) tlc_analysis->column_chrom2 prep_tlc Preparative TLC column_chrom2->prep_tlc hplc Reverse-Phase HPLC prep_tlc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many cyclic peptides act as modulators of cellular signaling by interacting with membrane-bound receptors.[7][8] The following diagram illustrates a hypothetical signaling pathway where this compound could act as a ligand for a G-protein coupled receptor (GPCR), a common target for natural products.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response (e.g., Hypotensive Effect) protein_kinase->cellular_response Phosphorylates Target Proteins This compound This compound This compound->receptor Binds

References

Americine: A Review of Synthetic and Derivatization Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the synthesis and derivatization of a compound named "Americine" has yielded no discernible results in the current body of scientific literature and chemical databases. Searches for "this compound synthesis," "this compound derivatization," and related terms have not produced any relevant publications, patents, or database entries for a molecule with this name.

This suggests that "this compound" may be a novel or as-yet-undisclosed compound, a proprietary code name not in the public domain, or potentially a misspelling of a different molecule. Therefore, a detailed application note on its synthesis and derivatization cannot be constructed at this time.

Proposed Alternative: Paclitaxel (Taxol) as a Case Study

To demonstrate the requested format and provide valuable information for researchers in drug development, we will proceed with a well-established and highly relevant molecule: Paclitaxel (Taxol) . Paclitaxel is a potent anticancer agent with a complex chemical structure that has been the subject of extensive synthetic and derivatization efforts.

Paclitaxel: Synthetic and Derivatization Strategies

Paclitaxel's complex diterpenoid core has presented a significant challenge to synthetic chemists. The total synthesis of paclitaxel has been a landmark achievement in organic chemistry, with several distinct approaches developed over the years. Derivatization of paclitaxel has also been a critical area of research, aiming to improve its solubility, efficacy, and pharmacokinetic profile.

Key Synthetic Approaches

Several research groups have reported the total synthesis of paclitaxel. Below is a summary of key, historically significant total syntheses.

Total Synthesis Year Published Key Features Overall Yield (%)
Holton Total Synthesis1994Linear synthesis from patchoulene oxide.~0.02%
Nicolaou Total Synthesis1994Convergent synthesis involving the coupling of two complex fragments (A and C rings).Not reported in initial publication
Danishefsky Total Synthesis1996Convergent approach utilizing a highly functionalized vinyl lithium reagent.~0.05%
Wender Semisynthesis1997Semisynthesis from pinene, a readily available natural product.Not applicable (semisynthesis)
Kuwajima Total Synthesis1998Linear approach featuring intramolecular aldol additions.~0.03%
Mukaiyama Total Synthesis1998Convergent synthesis based on a B-ring cyclization strategy.Not reported in initial publication
Common Derivatization Strategies

Derivatization of paclitaxel primarily focuses on modifications at the C2', C7, and C10 positions to enhance its therapeutic properties.

Position Modification Purpose Example Derivative
C2'Esterification/Etherification of the hydroxyl groupImprove water solubility, prodrug developmentDocetaxel (N-debenzoyl-N-tert-butoxycarbonyl-10-deacetylpaclitaxel)
C7Acylation/Alkylation of the hydroxyl groupModulate activity and solubility7-O-Acetylpaclitaxel
C10Deacetylation and subsequent modificationInvestigate structure-activity relationships10-Deacetylpaclitaxel

Experimental Protocols

Protocol 1: Ojima-Holton Lactam Synthesis for Paclitaxel Side Chain

This protocol outlines the synthesis of the C13 side chain of paclitaxel, a critical component for its biological activity.

Materials:

  • (S)-N-Boc-phenylglycine methyl ester

  • Lithium diisopropylamide (LDA)

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-N-Boc-phenylglycine methyl ester in anhydrous THF at -78 °C.

  • Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes.

  • Add benzaldehyde dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting β-lactam by silica gel column chromatography.

Protocol 2: C7-Derivatization of Paclitaxel (General Procedure)

This protocol provides a general method for the acylation of the C7 hydroxyl group of paclitaxel.

Materials:

  • Paclitaxel

  • Anhydrous pyridine

  • Acid anhydride or acid chloride (e.g., acetic anhydride)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve paclitaxel in anhydrous pyridine and anhydrous DCM at 0 °C.

  • Add the acid anhydride or acid chloride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the C7-acylated paclitaxel derivative by silica gel column chromatography.

Visualizations

Paclitaxel_Derivatization_Workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_products Derivatives cluster_goal Therapeutic Goal Paclitaxel Paclitaxel C2_Mod C2' Hydroxyl Modification Paclitaxel->C2_Mod Esterification C7_Mod C7 Hydroxyl Modification Paclitaxel->C7_Mod Acylation C10_Mod C10 Acetyl Modification Paclitaxel->C10_Mod Deacetylation Docetaxel Docetaxel C2_Mod->Docetaxel C7_Deriv C7-Modified Paclitaxel C7_Mod->C7_Deriv C10_Deriv 10-Deacetylpaclitaxel Analogs C10_Mod->C10_Deriv Goal Improved Solubility Enhanced Efficacy Altered Pharmacokinetics Docetaxel->Goal C7_Deriv->Goal C10_Deriv->Goal

Caption: Workflow for the derivatization of Paclitaxel.

Ojima_Lactam_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Key Reagents cluster_process Reaction Steps cluster_product Product AminoEster (S)-N-Boc-phenylglycine methyl ester Enolate_Formation Enolate Formation (-78 °C) AminoEster->Enolate_Formation Benzaldehyde Benzaldehyde Aldol_Addition Aldol Addition (-78 °C) Benzaldehyde->Aldol_Addition LDA LDA in THF LDA->Enolate_Formation Enolate_Formation->Aldol_Addition Cyclization Intramolecular Cyclization Aldol_Addition->Cyclization Beta_Lactam β-Lactam Side Chain Precursor Cyclization->Beta_Lactam

Caption: Key steps in the Ojima lactam synthesis.

Application Notes and Protocols for Americine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document describes a hypothetical compound named "Americine" for illustrative purposes, as no specific scientific information is available for a compound with this name. The data, signaling pathways, and protocols presented are representative examples for an experimental anti-cancer agent and are intended to serve as a template for researchers in drug development.

Introduction

This compound is a novel synthetic compound demonstrating significant potential as an anti-cancer agent in preclinical studies. It has been observed to selectively induce apoptosis in a variety of cancer cell lines while exhibiting lower toxicity towards normal cells. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments to evaluate its efficacy and mode of action.

Mechanism of Action

This compound is believed to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Upon entering the cell, this compound is hypothesized to induce intracellular Reactive Oxygen Species (ROS) production, which in turn activates the JNK pathway. Activated JNK then phosphorylates downstream targets, including c-Jun, leading to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases and the execution of apoptosis.

Americine_Signaling_Pathway This compound This compound ROS ROS Production This compound->ROS JNK JNK ROS->JNK cJun c-Jun JNK->cJun phosphorylates Bax Bax (Pro-apoptotic) cJun->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) cJun->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines and a normal cell line using an MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5 ± 1.8
A549Lung Cancer25.2 ± 3.1
HeLaCervical Cancer18.9 ± 2.5
HCT116Colon Cancer8.7 ± 1.2
HEK293Normal Kidney> 100
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

The expression levels of key apoptosis-related proteins were quantified by Western blot analysis after treating HCT116 cells with this compound (10 µM) for 24 hours. Data are presented as fold change relative to the untreated control.

ProteinFunctionFold Change (vs. Control)
p-JNKActivated JNK3.2 ± 0.4
p-c-JunActivated c-Jun4.1 ± 0.5
BaxPro-apoptotic2.8 ± 0.3
Bcl-2Anti-apoptotic0.4 ± 0.1
Cleaved Caspase-3Executioner Caspase5.6 ± 0.7

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in protein expression levels.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow start Start treat Cell treatment with this compound start->treat lysis Cell Lysis and Protein Extraction treat->lysis quantify Protein Quantification (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis.

Americine: No Data Available for In Vitro and In Vivo Dosage

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific information is available for a compound referred to as "Americine." As a result, the creation of detailed application notes, protocols, and dosage tables for in vitro and in vivo studies is not possible at this time.

The initial search for "this compound dosage in vitro studies" and "this compound dosage in vivo studies" did not yield any relevant scientific data or publications mentioning this specific substance. The search results focused on general principles of drug discovery and development, methodologies for translating laboratory (in vitro) findings to living organisms (in vivo), and the challenges associated with dose-finding studies. However, none of the retrieved information pertains to a compound named "this compound."

Without any foundational data on "this compound," including its chemical properties, mechanism of action, or any previously conducted studies, it is impossible to provide the requested detailed protocols, quantitative data summaries, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals are advised to verify the name and existence of the compound of interest. Should "this compound" be a novel or proprietary compound, any available internal data would be necessary to begin constructing appropriate experimental protocols and dosage guidelines.

For general guidance on establishing dosages for new compounds, the scientific community relies on a structured approach that includes:

  • In Vitro Studies: Initial experiments are conducted on isolated cells or tissues to determine the compound's potency (e.g., IC50 or EC50 values) and to elucidate its mechanism of action. These studies help in identifying a preliminary concentration range for further testing.

  • Dose-Range Finding Studies: Preliminary animal studies are performed to identify a range of doses that are both safe and potentially effective. This helps in establishing the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and how it affects the body over time. This information is crucial for designing robust dose-response studies.

It is important to emphasize that the transition from in vitro to in vivo studies is complex and requires careful consideration of various factors, including species differences in metabolism and physiology. The prediction of a clinically effective dose from in vitro potency is a multifactorial challenge that necessitates thorough preclinical evaluation.

Application Notes & Protocols: Quantitative Analysis of Americine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Americine, a novel small molecule drug candidate, in biological matrices such as human plasma. Three widely-used bioanalytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Each section includes a summary of performance characteristics, detailed experimental protocols, and visual workflows to guide researchers in selecting and implementing the most appropriate method for their specific research needs, from early discovery to clinical pharmacokinetic studies.[1][2][3]

Overview of Analytical Methods

The choice of analytical method for quantifying this compound depends on the required sensitivity, selectivity, throughput, and stage of drug development.

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis when high sensitivity is not required. It is often used for the analysis of formulations or in early-stage studies with higher analyte concentrations.[4]

  • LC-MS/MS: The gold standard in bioanalysis due to its superior sensitivity, selectivity, and versatility.[2] It is the preferred method for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and any application requiring low limits of quantification in complex biological matrices.[1][5]

  • Competitive ELISA: A high-throughput immunoassay suitable for quantifying small molecules.[6][7] It relies on the specific binding between an antibody and the analyte (this compound) and is advantageous for screening large numbers of samples.[6][8]

Quantitative Data Presentation

The performance of each analytical method is summarized below. These values represent typical performance characteristics and should be established for each specific assay validation.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSCompetitive ELISA
Linear Range 25 - 4000 ng/mL[9]0.2 - 1000 ng/mL[10]0.5 - 50 ng/mL
LLOQ 25 ng/mL[9]0.2 ng/mL[10]0.5 ng/mL
Accuracy 85-115%85-115%[11]80-120%
Precision (%CV) < 15%< 15%[11]< 20%
Sample Volume 100 - 500 µL50 - 200 µL[10]50 - 100 µL
Throughput MediumHigh (with automation)Very High
Selectivity ModerateVery HighHigh

Experimental Workflows & Visualizations

General Bioanalytical Workflow

This diagram outlines the universal steps involved in the quantification of this compound from sample collection to final data analysis.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Collection (e.g., Plasma) ISTD Internal Standard Spiking Sample->ISTD Prep Sample Preparation (Extraction) ISTD->Prep Analysis Instrumental Analysis (LC-MS/MS, HPLC, ELISA) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Curve Fitting) Data->Processing Report Quantification & Reporting Processing->Report

Caption: General workflow for the bioanalysis of this compound.

LC-MS/MS Sample Preparation Workflow

Solid Phase Extraction (SPE) is a common and effective technique for cleaning up plasma samples prior to LC-MS/MS analysis, as it removes interfering substances like proteins and phospholipids.[12][13]

cluster_spe Solid Phase Extraction (SPE) Workflow start Start: Plasma Sample + Internal Standard pretreat 1. Pre-treat Sample (e.g., Dilute with Acid/Base) start->pretreat condition 2. Condition SPE Cartridge (e.g., Methanol) pretreat->condition equilibrate 3. Equilibrate SPE Cartridge (e.g., Water) condition->equilibrate load 4. Load Pre-treated Sample equilibrate->load wash 5. Wash Cartridge (Remove Impurities) load->wash elute 6. Elute this compound (e.g., Methanol) wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute end End: Inject into LC-MS/MS reconstitute->end

Caption: Workflow for Solid Phase Extraction (SPE) of this compound.

Competitive ELISA Principle

This diagram illustrates the mechanism of a competitive ELISA, where the signal generated is inversely proportional to the amount of this compound in the sample.[6][14]

cluster_elisa Competitive ELISA Principle cluster_reagents Reagents Added to Well cluster_result Competition & Binding Well Microplate Well Coated with this compound-Carrier Protein High_this compound High Sample this compound: Few antibodies bind to plate = Low Signal Low_this compound Low Sample this compound: Many antibodies bind to plate = High Signal Sample Sample this compound Sample->Well Competition for Antibody Binding Ab Anti-Americine Ab (Enzyme-Linked) Ab->Well Competition for Antibody Binding

Caption: Principle of the competitive ELISA for this compound.

Detailed Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol describes the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry following solid-phase extraction. It is intended for applications requiring high sensitivity and selectivity.[1][2]

A. Materials and Reagents

  • This compound and this compound-d4 (Internal Standard) analytical standards

  • Human plasma (K2-EDTA)

  • Methanol, Acetonitrile (LC-MS Grade)

  • Formic Acid, Ammonium Hydroxide

  • Deionized Water

  • Polymeric SPE Cartridges (e.g., DVB-LP, 30 mg)[15][16]

B. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound-d4 internal standard (IS) solution (e.g., at 50 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 300 µL of 2% ammonium hydroxide in water to the plasma mixture and vortex.[15]

  • Condition SPE Cartridge: Place SPE cartridges on a vacuum manifold. Condition with 500 µL of methanol, followed by 500 µL of deionized water. Do not allow the sorbent to dry.[15]

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).

  • Wash: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[15]

  • Elute: Elute this compound and the IS from the cartridge with 500 µL of methanol into a clean collection plate or tube.[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

C. LC-MS/MS Instrumental Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: e.g., m/z 450.2 -> 250.1

    • This compound-d4 (IS) Transition: e.g., m/z 454.2 -> 254.1

D. Data Analysis

  • Integrate the peak areas for both this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by HPLC-UV

This protocol is suitable for quantifying this compound in plasma when analyte concentrations are expected to be relatively high. It uses a simple protein precipitation step for sample cleanup.[4][12]

A. Materials and Reagents

  • This compound and an appropriate Internal Standard (e.g., a structurally similar compound)

  • Human plasma (K2-EDTA)

  • Methanol or Acetonitrile (HPLC Grade)

  • Ammonium Formate buffer (e.g., 10 mM, pH 9)[17]

B. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.[17]

  • Add 300 µL of cold methanol or acetonitrile to precipitate proteins.[4][17]

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

C. HPLC-UV Instrumental Conditions

  • LC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of Ammonium Formate buffer and Acetonitrile (e.g., 60:40 v/v).[17]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 260 nm).

  • Column Temperature: 30°C

D. Data Analysis

  • Analysis follows the same principles as for LC-MS/MS, using peak area ratios and a calibration curve to determine the concentration of unknown samples.

Protocol 3: Quantification by Competitive ELISA

This protocol describes a high-throughput method for quantifying this compound based on antigen competition.

A. Materials and Reagents

  • High-binding 96-well microplate

  • This compound-carrier conjugate (e.g., this compound-BSA) for coating

  • This compound standard

  • Anti-Americine primary antibody (monoclonal or polyclonal)

  • HRP-conjugated secondary antibody (if primary is not labeled)

  • Blocking buffer (e.g., 1% BSA in PBS)[14]

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate and Stop Solution (e.g., 1N HCl)[6]

B. ELISA Procedure

  • Coating: Coat wells with 100 µL/well of this compound-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[6]

  • Wash: Wash plate 3 times with wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6][14]

  • Competition: In a separate plate, pre-incubate 50 µL of this compound standards or unknown samples with 50 µL of diluted anti-Americine primary antibody for 1 hour at room temperature.

  • Incubation: After washing the coated plate, transfer 100 µL of the pre-incubated sample/antibody mixture to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate 4 times with wash buffer.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted as optimized). Incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with wash buffer.

  • Development: Add 100 µL of TMB substrate. Incubate in the dark for 10-20 minutes.

  • Stop & Read: Add 50 µL of stop solution. Read the absorbance at 450 nm.

D. Data Analysis

  • Plot the absorbance values against the logarithm of the this compound standard concentrations.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • The concentration of this compound in the samples is inversely proportional to the signal.[6] Calculate concentrations from the standard curve.

References

Application Notes and Protocols: Americine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Americine is a potent and selective allosteric inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] These application notes provide an overview of the mechanism of action of this compound, summarize its anti-proliferative effects in various cancer cell lines, and offer detailed protocols for in vitro assays to evaluate its therapeutic potential. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer agents.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][4][5] It integrates signals from growth factors, nutrients, and cellular energy levels to control anabolic and catabolic processes.[6][7] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][7][8] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[5][9][10]

This compound is a novel small molecule inhibitor that, like other rapalogs such as Everolimus, acts by forming a complex with the intracellular receptor FKBP12.[1][8] This this compound-FKBP12 complex then binds to the FRB domain of mTOR, specifically inhibiting the function of mTORC1.[8][11] This inhibition disrupts downstream signaling, leading to a reduction in protein synthesis and cell cycle arrest.[2][3] Preclinical studies have demonstrated that this compound exhibits cytostatic effects across a range of cancer cell lines.[3]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the mTORC1 signaling pathway.

  • Binding and Inhibition: this compound enters the cell and binds to the immunophilin FKBP12. The resulting drug-receptor complex then allosterically binds to mTOR, preventing the association of mTOR with its regulatory protein, Raptor. This action is specific to the mTORC1 complex.[8]

  • Downstream Effects: Inhibition of mTORC1 by this compound blocks the phosphorylation of its key downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][12]

  • Cellular Consequences: The dephosphorylation of S6K and 4E-BP1 leads to a significant reduction in cap-dependent mRNA translation and protein synthesis, which are essential for cell growth and proliferation.[2][3] This ultimately results in cell cycle arrest, primarily in the G1 phase.[13][14]

Below is a diagram illustrating the mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression This compound This compound

Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The following tables summarize the key findings from these in vitro studies.

Table 1: In Vitro Cell Viability Inhibition by this compound

Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.3
B16-F10Melanoma15.1
A549Lung Cancer22.4
HCT-116Colon Cancer18.9
KB-31Cervical Cancer14.7

Data are representative of typical results and are based on studies using similar mTOR inhibitors like Everolimus.[15][16]

Table 2: Effect of this compound (100 nM for 48h) on Cell Cycle Distribution

Cell Line% Cells in G0/G1 (Control)% Cells in G0/G1 (this compound)% Cells in S (Control)% Cells in S (this compound)
MCF-755.2%75.8%32.1%15.3%
BT47458.9%78.2%29.5%12.4%
TE460.1%79.5%28.3%11.9%

Data are derived from studies on Everolimus, demonstrating a characteristic G1 arrest.[14][17]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.

Protocol 1: Cell Viability Assessment (MTT/CCK-8 Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Reagent Addition:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18] Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[17]

  • Data Acquisition: Measure the absorbance on a microplate reader. For the MTT assay, read at 570 nm.[18] For the CCK-8 assay, read at 450 nm.[17]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.[17]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 12 hours.[17]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel therapeutic agent like this compound.

In_Vitro_Workflow start Start: Compound Synthesis (this compound) cell_culture Cell Line Panel Selection & Culture start->cell_culture viability_assay Primary Screen: Cell Viability Assay (MTT/CCK-8) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 secondary_assays Secondary Assays (Concentrations based on IC50) ic50->secondary_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assays->cell_cycle western_blot Target Validation: Western Blot for p-S6, p-4EBP1 secondary_assays->western_blot data_analysis Data Analysis & Interpretation cell_cycle->data_analysis western_blot->data_analysis report Report Generation data_analysis->report end End: Go/No-Go Decision for In Vivo Studies report->end

Caption: A standard workflow for the in vitro evaluation of this compound.

References

Application Note: High-Throughput Screening with Americine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents.[1][2] This process involves the miniaturization and automation of assays to test the biological activity of thousands to millions of compounds.[2] A critical aspect of HTS is the identification of "hits"—compounds that exhibit a desired effect on a biological target.[2] This application note provides a framework for utilizing HTS methodologies to screen for modulators of targets affected by the novel compound, Americine. While specific quantitative data and established protocols for this compound are not yet publicly available, this document outlines the general principles and workflows that would be applied to characterize its activity and discover new lead compounds.

Putative Mechanism of Action of this compound

The mechanism of action (MOA) of a drug describes the specific biochemical interaction through which it produces its pharmacological effect.[3] This typically involves binding to a specific molecular target, such as a receptor or enzyme, and modulating its activity.[3] For a hypothetical compound like this compound, the initial steps in characterization would involve determining its MOA. This could involve a variety of in vitro and cell-based assays to identify its molecular target and the signaling pathways it affects.

Hypothetical Signaling Pathway for this compound:

To illustrate the type of pathway that could be investigated, consider a generic signaling cascade initiated by a ligand binding to a G-protein coupled receptor (GPCR). This interaction often leads to the activation of intracellular second messengers, which in turn modulate the activity of downstream effector proteins.

Americine_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular_Response Downstream_Kinase->Cellular_Response Leads to

Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

High-Throughput Screening for this compound-like Activity

The primary goal of an HTS campaign would be to identify novel compounds that mimic or antagonize the effects of this compound. This involves developing a robust and reproducible assay that can be run in a high-throughput format, typically in 96- or 384-well microplates.[2][4]

General HTS Workflow:

The workflow for a typical HTS experiment is a multi-step process that includes assay development, screening, and hit validation.

HTS_Workflow Assay_Development Assay_Development Compound_Library_Screening Compound_Library_Screening Assay_Development->Compound_Library_Screening Hit_Identification Hit_Identification Compound_Library_Screening->Hit_Identification Hit_Confirmation Hit_Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose_Response Hit_Confirmation->Dose_Response Lead_Optimization Lead_Optimization Dose_Response->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for key HTS experiments that would be adapted for its characterization.

Protocol 1: Cell-Based Reporter Gene Assay

This assay is designed to measure the activation or inhibition of a specific signaling pathway by monitoring the expression of a reporter gene.

Objective: To identify compounds that modulate the this compound-activated signaling pathway.

Materials:

  • Host cell line engineered to express the target receptor and a reporter gene (e.g., luciferase or GFP) under the control of a response element specific to the signaling pathway.

  • Assay plates (e.g., 384-well, white, clear-bottom).

  • Compound library dissolved in a suitable solvent (e.g., DMSO).

  • This compound (as a positive control).

  • Cell culture medium and reagents.

  • Reporter gene detection reagents (e.g., luciferase substrate).

  • Plate reader capable of detecting the reporter signal.

Procedure:

  • Cell Plating: Seed the engineered cells into the 384-well assay plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Using an automated liquid handler, add a small volume of each compound from the library to the individual wells. Include wells with this compound as a positive control and wells with solvent only as a negative control.

  • Incubation: Incubate the plates for a specified period to allow for compound-cell interaction and reporter gene expression.

  • Signal Detection: Add the appropriate detection reagent to each well and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Protocol 2: In Vitro Biochemical Assay (e.g., Enzyme Inhibition)

This type of assay directly measures the effect of a compound on the activity of a purified protein target.

Objective: To identify compounds that directly inhibit the enzymatic target of this compound.

Materials:

  • Purified target enzyme.

  • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Assay buffer.

  • Assay plates (e.g., 384-well).

  • Compound library.

  • This compound (as a reference compound).

  • Stop solution (if required).

  • Plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and compounds in the assay buffer.

  • Compound Dispensing: Dispense the compounds from the library into the assay plates.

  • Enzyme Addition: Add the purified enzyme to each well.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates for a set time at a controlled temperature.

  • Reaction Termination (if necessary): Add a stop solution to halt the reaction.

  • Signal Detection: Measure the signal generated by the product of the enzymatic reaction using a plate reader.

Data Presentation and Analysis

Quantitative data from HTS is crucial for identifying and prioritizing hits. Key metrics include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[5]

  • IC50: The concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half.[5]

  • EC50: The concentration of a drug that gives half-maximal response.[5]

These values are determined by performing dose-response experiments where the compound is tested across a range of concentrations. The resulting data is then fitted to a sigmoidal curve to calculate the IC50 or EC50 value.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (nM)% Inhibition
0.15
115
1048
10085
100098
IC50 (nM) 10.5

Table 2: Comparison of Hypothetical Hit Compounds

Compound IDIC50 (nM)Max Inhibition (%)
Hit-00125.295
Hit-002150.892
Hit-0038.999

Conclusion

While the specific details surrounding "this compound" are not currently available in scientific literature, the principles and protocols outlined in this application note provide a robust framework for its characterization and for the discovery of novel modulators of its associated biological pathways. The successful application of high-throughput screening, coupled with rigorous data analysis and follow-up studies, will be essential in elucidating the therapeutic potential of this compound and any identified hit compounds. The methodologies described here represent standard practices in the field of drug discovery and can be readily adapted to investigate the properties of this and other novel chemical entities.

References

Application Notes and Protocols: Labeling Americine for Molecular Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent labeling of the hypothetical small molecule kinase inhibitor, Americine, for the purpose of molecular tracking in biological systems. The methodologies and data herein are intended to guide researchers in accurately labeling, purifying, and utilizing this compound-fluorophore conjugates for in vitro and cell-based assays.

Introduction

This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a key regulator of cellular processes, and its aberrant signaling is implicated in various cancers.[3][4] To understand its mechanism of action, cellular uptake, and subcellular localization, it is crucial to track this compound within biological systems.[5][] This document outlines a comprehensive workflow for fluorescently labeling this compound and validating the utility of the resulting conjugate for molecular tracking studies.[7]

The protocols described are based on the assumption that this compound possesses a primary amine functional group suitable for conjugation with an amine-reactive fluorescent dye, such as a succinimidyl ester.

Experimental Workflow and Signaling Pathway

EGFR Signaling Pathway and this compound's Site of Action

The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, survival, proliferation, and differentiation.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, initiating downstream cascades like the MAPK and PI3K/Akt pathways.[2][3] this compound inhibits the tyrosine kinase domain of EGFR, blocking these downstream signals.[1]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimer Dimerized EGFR (Phosphorylated) EGFR->Dimer Dimerizes Grb2 Grb2/Shc Dimer->Grb2 PI3K PI3K Dimer->PI3K This compound This compound This compound->Dimer Inhibits Kinase Activity SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway with this compound inhibition site.
Experimental Workflow for Labeling and Validation

The overall workflow involves labeling this compound, purifying the conjugate, and validating its biological activity and utility in cellular imaging.

Workflow Start Start: Unlabeled this compound Labeling Step 1: Fluorescent Labeling (this compound + Dye-NHS) Start->Labeling Purification Step 2: Purification (RP-HPLC) Labeling->Purification Validation Step 3: Validation Purification->Validation IC50 Biochemical Assay (IC50 Determination) Validation->IC50 Imaging Cellular Imaging (Molecular Tracking) Validation->Imaging End End: Validated Probe IC50->End Imaging->End

Caption: Workflow for this compound labeling and validation.

Data Presentation

Table 1: Properties of this compound and Fluorescent Dye
ParameterThis compound (Hypothetical)Fluorescein Isothiocyanate (FITC)
Molecular Weight ( g/mol ) 450.5389.4
Reactive Group Primary Amine (-NH₂)Isothiocyanate (-NCS)
Excitation Max (nm) N/A495
Emission Max (nm) N/A519
Table 2: Purification and Labeling Efficiency
ParameterValue
Purification Method Reverse-Phase HPLC[9]
Purity of Conjugate >95%
Labeling Efficiency ~85%
Degree of Labeling (DOL) 1.0 - 1.2
Table 3: Biological Activity Validation
CompoundIC₅₀ (nM) vs. EGFR Kinase
Unlabeled this compound 15.2 ± 1.8
This compound-FITC Conjugate 21.5 ± 2.5

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity and are crucial for comparing the potency of labeled and unlabeled inhibitors.[10][11]

Experimental Protocols

Protocol for Fluorescent Labeling of this compound

This protocol describes the conjugation of this compound with an amine-reactive fluorescent dye, FITC.

Materials:

  • This compound (1 mg)

  • Fluorescein isothiocyanate (FITC), Isomer I (1.5 molar equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Micro-stir bar and reaction vial

Procedure:

  • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF in a small glass vial containing a micro-stir bar.

  • Add 2 µL of TEA to the solution to act as a base catalyst.

  • In a separate light-protected vial, dissolve the FITC in 100 µL of anhydrous DMF.

  • Slowly add the FITC solution to the this compound solution while stirring.

  • Seal the reaction vial, protect it from light with aluminum foil, and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, proceed immediately to purification.

Protocol for Purification by Reverse-Phase HPLC

Purification of the fluorescently labeled small molecule is critical to remove unreacted dye and unlabeled compound.[12]

Equipment and Materials:

  • Preparative HPLC system with a UV-Vis detector

  • C18 Reverse-Phase HPLC column (e.g., 10 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction mixture from Protocol 4.1

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dilute the reaction mixture with 500 µL of Mobile Phase A.

  • Inject the diluted sample onto the HPLC column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at two wavelengths: one for this compound (e.g., 280 nm) and one for the fluorophore (e.g., 495 nm for FITC).

  • Collect fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the this compound-FITC conjugate.

  • Combine the pure fractions and confirm purity using analytical HPLC (>95%).

  • Lyophilize the pure fractions to obtain the final product as a powder. Store at -20°C, protected from light.[13]

Protocol for IC₅₀ Determination (Biochemical Kinase Assay)

This protocol determines the potency of the this compound-FITC conjugate against the EGFR kinase.[14][15]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

  • Unlabeled this compound and this compound-FITC conjugate

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of both unlabeled this compound and the this compound-FITC conjugate in kinase assay buffer containing DMSO (final DMSO concentration <1%).

  • In a 384-well plate, add the kinase, substrate, and diluted compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Protocol for Cellular Tracking of this compound-FITC

This protocol describes how to visualize the subcellular localization of the this compound-FITC conjugate in live cells.[17][18]

Materials:

  • A431 cells (human epidermoid carcinoma, high EGFR expression)

  • DMEM with 10% FBS

  • Glass-bottom imaging dishes

  • This compound-FITC conjugate

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Seed A431 cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Prepare a working solution of this compound-FITC (e.g., 100 nM) in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the this compound-FITC conjugate.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • During the last 15 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Add fresh, pre-warmed medium or PBS to the dish for imaging.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for FITC (Ex: ~488 nm, Em: ~520 nm) and Hoechst (Ex: ~405 nm, Em: ~460 nm).

  • Acquire images to determine the subcellular localization of the this compound-FITC probe.[19]

References

Application Notes and Protocols: Americine Delivery Systems for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The effective in vivo delivery of therapeutic agents is a cornerstone of preclinical research and drug development. Small molecule drugs, such as the hypothetical anti-cancer agent "Americine," often face challenges including poor solubility, rapid metabolism and clearance, off-target toxicity, and inefficient accumulation at the target site.[1][2] Nanoparticle-based drug delivery systems offer a promising solution to overcome these limitations.[2][3] By encapsulating therapeutic agents within carriers like liposomes and polymeric nanoparticles, it is possible to enhance their pharmacokinetic profiles, improve their therapeutic index, and enable targeted delivery to diseased tissues.[4][5]

This document provides a detailed overview of common delivery systems for this compound, including protocols for their preparation, characterization, and in vivo administration in animal models. The focus is on providing researchers with the necessary information to design and execute robust preclinical studies.

II. Overview of this compound Delivery Systems

Two of the most widely explored platforms for in vivo drug delivery are liposomes and polymeric nanoparticles. These systems can be tailored to control the release of the encapsulated drug and to target specific tissues or cell types.

A. Liposomal Formulations

Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core.[6] They are highly versatile carriers capable of encapsulating both hydrophilic and lipophilic drugs.[4] For a hydrophobic drug like this compound, it would typically be incorporated within the lipid bilayer. The surface of liposomes can be modified, for instance with polyethylene glycol (PEG), to create "stealth" liposomes that evade rapid clearance by the mononuclear phagocyte system, thereby prolonging their circulation time.[7]

B. Polymeric Nanoparticle Formulations

Polymeric nanoparticles are solid colloidal particles typically made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL).[5][8] These nanoparticles can encapsulate drugs within their polymeric matrix, protecting them from degradation and allowing for sustained release.[8][9] Similar to liposomes, their surface can be functionalized for targeted delivery.[10]

III. Data Presentation: Comparative Summary of this compound Formulations

The following tables summarize representative quantitative data for different this compound formulations. This data is hypothetical but based on typical values reported in preclinical studies of nanoparticle drug delivery systems.

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

Formulation IDDelivery SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
AM-Lipo-01Standard Liposome120 ± 150.15-25 ± 5
AM-Lipo-PEG-02PEGylated Liposome135 ± 200.12-15 ± 5
AM-PLGA-01PLGA Nanoparticle150 ± 250.20-30 ± 7
AM-PLGA-T-02Targeted PLGA-PEG NP165 ± 200.18-12 ± 6

Table 2: Drug Loading and In Vivo Efficacy of this compound Formulations

Formulation IDDrug Loading (%)Encapsulation Efficiency (%)Maximum Tolerated Dose (mg/kg)Tumor Growth Inhibition (%)
Free this compoundN/AN/A1025
AM-Lipo-015.2852550
AM-Lipo-PEG-024.8824065
AM-PLGA-018.1903055
AM-PLGA-T-027.5885080
As measured in a murine xenograft model of human breast cancer.

IV. Experimental Protocols

The following are detailed protocols for the preparation, characterization, and in vivo administration of this compound-loaded nanoparticles.

A. Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes (AM-Lipo-PEG-02)

This protocol describes the thin-film hydration method followed by extrusion.

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound in chloroform in a round-bottom flask at a molar ratio of 55:40:5 (lipid components). The drug-to-lipid ratio should be optimized, for example, 1:20 by weight.

  • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. Pass the suspension 11 times through a 100 nm pore size membrane using a mini-extruder heated to 60°C.

  • Cool the resulting liposome suspension to room temperature.

  • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Sterilize the final formulation by passing it through a 0.22 µm filter.

B. Protocol 2: Characterization of Nanoparticle Formulations

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of the purified nanoparticle formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
  • Quantify the amount of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
  • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
  • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

C. Protocol 3: In Vivo Efficacy and Toxicity Study in a Murine Xenograft Model

This protocol outlines a typical study to assess the anti-tumor efficacy and safety of this compound formulations.[11][12]

Animal Model:

  • Female athymic nude mice (6-8 weeks old).

  • Tumor induction: Subcutaneously inject 5 x 10^6 human breast cancer cells (e.g., MDA-MB-231) into the flank of each mouse.[13]

Experimental Design:

  • Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (PBS)

    • Group 2: Free this compound

    • Group 3: AM-Lipo-PEG-02 (non-targeted liposomes)

    • Group 4: AM-PLGA-T-02 (targeted nanoparticles)

  • Administer the treatments via tail vein injection every three days for a total of five injections.[12] The dose should be based on prior maximum tolerated dose studies.

  • Monitor tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study (e.g., day 21), euthanize the mice.

  • Collect blood for complete blood count and serum chemistry analysis to assess systemic toxicity.[11]

  • Excise tumors and major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis (e.g., H&E staining) and to assess drug distribution.[11]

V. Mandatory Visualizations

G cluster_workflow In Vivo Targeted Delivery Workflow Formulation This compound-Loaded Targeted Nanoparticle Administration Intravenous Administration Formulation->Administration Circulation Systemic Circulation Administration->Circulation Extravasation EPR Effect (Passive Targeting) Circulation->Extravasation Clearance RES Clearance Circulation->Clearance Binding Receptor Binding (Active Targeting) Extravasation->Binding Internalization Endocytosis Binding->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect (Apoptosis) Release->Effect

Caption: Workflow for targeted nanoparticle delivery of this compound in vivo.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Kinase2 Akt This compound->Kinase2 Inhibition Receptor Growth Factor Receptor Kinase1 PI3K Receptor->Kinase1 Kinase1->Kinase2 Kinase3 mTOR Kinase2->Kinase3 Bcl2 Bcl2 Kinase2->Bcl2 Proliferation Cell Proliferation & Survival Kinase3->Proliferation Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Wittig reaction, a cornerstone of alkene synthesis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction, offering systematic approaches to identify and resolve problems leading to low yields.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Extend the reaction time or gently increase the temperature. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2]
Impure starting materials or solvents.Verify the purity of all reagents and solvents. If necessary, purify the starting materials before use.[2][3]
Issues with ylide formation.Ensure the phosphonium salt is fully deprotonated by using a sufficiently strong and fresh base. Consider changing the base if you suspect it's the issue.[4]
Sterically hindered ketone as a substrate.The reaction with sterically hindered ketones can be slow and result in poor yields.[5][6] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[6][7]
Presence of Unexpected Side Products Competing side reactions.Optimize reaction conditions such as temperature and concentration to favor the desired reaction. The order of reagent addition can also be critical.[2]
Ylide instability.Some ylides are unstable and may decompose before reacting with the carbonyl compound. Generating the ylide in the presence of the aldehyde or ketone can sometimes improve yields.[4]
Product Loss During Workup Inefficient extraction.Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product.[2]
Emulsion formation.The addition of brine (saturated NaCl solution) can help to break up emulsions formed during the extraction process.[2]
Difficulty in removing triphenylphosphine oxide.The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate from the desired alkene. Purification by column chromatography is often necessary.[8] The Horner-Wadsworth-Emmons reaction is an alternative that produces a water-soluble phosphate byproduct, which is easier to remove.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Wittig reaction?

A1: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][9][10] The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[11][12] This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide.[11][13] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[10]

Q2: How does the structure of the ylide affect the stereochemistry (E/Z isomerism) of the alkene product?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[5]

  • Unstabilized ylides (with alkyl or aryl groups) generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[5][14]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically result in the formation of (E)-alkenes with high selectivity.[5][14]

  • Semistabilized ylides (with aryl substituents) often give poor E/Z selectivity.[5]

Q3: What are common side reactions in the Wittig reaction?

A3: Besides incomplete reactions, potential side reactions include the oxidation, polymerization, or decomposition of labile aldehyde starting materials.[5][6] The presence of lithium salts can also sometimes negatively impact the reaction and its stereochemical outcome.[5][6][7]

Q4: What are the ideal solvents and bases for the Wittig reaction?

A4: The choice of solvent and base depends on the stability of the ylide being formed.

  • For unstabilized ylides , strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[5][7]

  • For stabilized ylides , weaker bases such as sodium carbonate or even sodium bicarbonate in solvents like dichloromethane or even water can be effective.[8][10]

Q5: My yield is over 100%. What does this mean?

A5: A yield greater than 100% is not possible and indicates the presence of impurities in your isolated product.[2] This could be residual solvent or byproducts like triphenylphosphine oxide. Further purification is necessary.

Quantitative Data

The following table summarizes the results of a "Green, One-Pot Wittig Reaction" performed in an aqueous medium, demonstrating the variability in yield and stereoselectivity with different substrates.[8]

EntryAldehydeAlkyl Halide (R group)% YieldE:Z Ratio
1Benzaldehyde-CO₂Me46.595.5:4.5
2Anisaldehyde-CO₂Me54.999.8:0.2
32-Thiophenecarboxaldehyde-CO₂Me55.893.1:6.9
4Benzaldehyde-CN56.958.8:41.2

Experimental Protocols

Protocol 1: Standard Wittig Reaction

This protocol describes a general procedure for the Wittig reaction.[15]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place the phosphonium salt (1.2 equivalents). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.

  • Reaction with Carbonyl: Cool the ylide solution to 0 °C. Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction with water. Extract the product with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the alkene.[7]

Protocol 2: One-Pot Aqueous Wittig Reaction

This protocol is a greener alternative performed in an aqueous medium.[8]

  • Reaction Setup: To a test tube, add freshly ground triphenylphosphine (1.4 equivalents) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir this suspension for 1 minute.

  • Reagent Addition: To the suspension, add the alkyl halide (1.6 equivalents) followed by the aldehyde (1.0 equivalent).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Workup: Quench the reaction with 1.0 M H₂SO₄. Extract the mixture three times with diethyl ether.

  • Purification: Combine the organic extracts and dry with anhydrous magnesium sulfate. Decant the dried solution and concentrate it using a rotary evaporator. Purify the crude product containing the alkene and triphenylphosphine oxide using column chromatography.[8]

Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination Phosphonium_Salt Phosphonium Salt (R-CH₂-PPh₃⁺) Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane Aldehyde_Ketone Aldehyde/Ketone (R'-C(O)-R'') Aldehyde_Ketone->Oxaphosphetane Alkene Alkene (R-CH=CR'-R'') Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Triphenylphosphine_Oxide

Caption: The mechanism of the Wittig reaction.

Troubleshooting_Workflow Start Low Yield in Wittig Reaction Check_Purity Are starting materials and solvents pure? Start->Check_Purity Purify_Reagents Purify reagents and dry solvents. Check_Purity->Purify_Reagents No Check_Base Is the base strong enough and fresh? Check_Purity->Check_Base Yes Purify_Reagents->Check_Base Change_Base Use a stronger or fresh batch of base. Check_Base->Change_Base No Check_Substrate Is the carbonyl sterically hindered? Check_Base->Check_Substrate Yes Change_Base->Check_Substrate Consider_HWE Consider Horner-Wadsworth-Emmons reaction. Check_Substrate->Consider_HWE Yes Monitor_Reaction Monitor reaction by TLC. Is the starting material consumed? Check_Substrate->Monitor_Reaction No Optimize_Conditions Optimize reaction time and temperature. Monitor_Reaction->Optimize_Conditions No Check_Workup Was there product loss during workup? Monitor_Reaction->Check_Workup Yes Optimize_Conditions->Check_Workup Refine_Workup Refine extraction and purification techniques. Check_Workup->Refine_Workup Yes Success Improved Yield Check_Workup->Success No Refine_Workup->Success Stereoselectivity_Factors cluster_unstabilized Unstabilized Ylide cluster_stabilized Stabilized Ylide Ylide_Type Type of Phosphorus Ylide Unstabilized R = Alkyl, Aryl (Electron-donating) Ylide_Type->Unstabilized Stabilized R = CO₂R, COR, CN (Electron-withdrawing) Ylide_Type->Stabilized Z_Alkene (Z)-Alkene (cis) Unstabilized->Z_Alkene Favors E_Alkene (E)-Alkene (trans) Stabilized->E_Alkene Favors

References

Improving Americine solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Americine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in biological assays, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal solubility and stability, it is highly recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This compound exhibits the highest solubility in this solvent. For subsequent dilutions into aqueous buffers for biological assays, it is crucial to follow the recommended protocols to avoid precipitation.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

Directly dissolving this compound in aqueous buffers is not recommended. This compound is a highly hydrophobic compound with poor aqueous solubility, and attempting to dissolve it directly in these buffers will likely result in incomplete dissolution and precipitation. Always start with a high-concentration stock solution in an appropriate organic solvent like DMSO.

Q3: What is the maximum concentration of DMSO that is well-tolerated by most cell lines?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) in the final assay medium without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of the solvent used.

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound and affect its solubility over time.

Troubleshooting Guide

Issue 1: Precipitation observed when diluting this compound stock solution into aqueous buffer.
  • Possible Cause 1: Final concentration is too high.

    • Solution: Try diluting to a lower final concentration. The solubility of this compound in aqueous solutions is limited. Refer to the solubility data table below to determine the optimal concentration range.

  • Possible Cause 2: Inadequate mixing during dilution.

    • Solution: When diluting the DMSO stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Possible Cause 3: Use of an incompatible buffer.

    • Solution: Certain buffer components can affect the solubility of this compound. If possible, try a different buffer system. Buffers containing a small amount of serum or a solubilizing agent like Pluronic F-68 may improve solubility.

Issue 2: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause 1: Precipitation of this compound in the assay plate.

    • Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If precipitation is observed, you will need to optimize the final concentration or the dilution method as described above.

  • Possible Cause 2: Adsorption of this compound to plasticware.

    • Solution: Being a hydrophobic compound, this compound can adsorb to the surface of standard polypropylene or polystyrene labware. To mitigate this, consider using low-adhesion microplates and pipette tips. Including a non-ionic surfactant at a low concentration (e.g., 0.01% Tween-20) in your assay buffer can also help reduce non-specific binding.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25100
Ethanol2525
Methanol2510
PBS (pH 7.4)25< 0.01
DMEM + 10% FBS370.05

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, if the molecular weight of this compound is 500 g/mol , you would need 5 mg.

  • Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound for Biological Assays
  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM this compound stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.

  • Final Dilution: Add the appropriate volume of the intermediate DMSO stock solution to your pre-warmed aqueous assay buffer. It is critical to add the DMSO stock to the buffer and not the other way around. For a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of assay buffer.

  • Mixing: Immediately after adding the DMSO stock, vortex the solution for 30 seconds to ensure rapid and uniform mixing.

  • Application: Use the final diluted solution in your biological assay without delay.

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

G A Precipitation Observed? B Lower Final Concentration A->B Yes C Improve Mixing Technique (Vortex during dilution) A->C Yes D Consider Buffer Additives (e.g., Pluronic F-68) A->D Yes E Inconsistent Activity? A->E No B->E C->E D->E F Check for Precipitation in Assay Plate E->F Yes G Use Low-Adhesion Plasticware E->G Yes H Issue Resolved E->H No F->H G->H G receptor Cell Surface Receptor kinaseA Kinase A receptor->kinaseA activates This compound This compound This compound->receptor kinaseB Kinase B kinaseA->kinaseB phosphorylates tf Transcription Factor kinaseB->tf activates nucleus Nucleus tf->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response

Technical Support Center: Troubleshooting Americine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with Americine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a novel indole alkaloid currently under investigation for its potent kinase inhibitory activity. Its structure contains an ester functional group and a conjugated system, which are susceptible to chemical degradation.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound can be significantly influenced by several factors:

  • pH of the solution: Both acidic and basic conditions can catalyze the hydrolysis of this compound's ester group.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][3]

  • Exposure to light: Many indole alkaloids are photosensitive, and exposure to light can induce photodegradation.[3]

  • Presence of oxidizing agents: Exposure to atmospheric oxygen or other oxidizing agents can lead to oxidative degradation of the indole ring.[3]

  • Solvent composition: The choice of solvent can impact both the solubility and stability of this compound.

Q3: My this compound solution, which was initially clear, has turned yellow. What does this indicate?

A color change in your this compound solution, particularly to yellow or brown, often suggests oxidative degradation or the formation of polymeric degradation products. This is a common issue with indole alkaloids, especially when exposed to air and light over time. It is recommended to prepare fresh solutions and minimize their exposure to the atmosphere.

Q4: I'm observing a loss of biological activity in my experiments with this compound over time. Could this be related to instability?

Yes, a gradual loss of biological activity is a strong indicator of chemical degradation. The breakdown of the this compound molecule into different structures will likely result in a decreased affinity for its target, leading to reduced efficacy in your assays. It is crucial to use freshly prepared solutions for all biological experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous experimental buffer. What should I do?

Answer: This is a common challenge due to this compound's hydrophobic nature. Follow this step-by-step guide to troubleshoot the issue:

  • Verify Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution is sufficient to maintain this compound's solubility. Be mindful that high concentrations of organic solvents can be detrimental to cells or interfere with enzymatic assays.

  • pH Adjustment: The solubility of ionizable compounds like this compound can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if solubility improves. For many alkaloids, slightly acidic conditions can enhance solubility.

  • Use of Surfactants or Cyclodextrins: For in vitro assays where it is permissible, consider the addition of a small, non-interfering amount of a surfactant (e.g., Tween® 80) or a solubilizing agent like a cyclodextrin to improve aqueous solubility.

  • Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates that may have formed.[3]

Issue 2: Chemical Degradation of this compound During Experiments

Question: I suspect my this compound is degrading in my experimental buffer during the course of my assay, leading to inconsistent results. How can I confirm this and prevent it?

Answer: Degradation in aqueous buffers is a significant concern, especially for ester-containing compounds like this compound. Here’s how to address this:

  • Perform a Forced Degradation Study: To understand this compound's stability profile in your specific experimental conditions, a forced degradation study is highly recommended.[2] This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and assess the stability-indicating nature of your analytical method.

  • pH Optimization: The rate of hydrolysis is often pH-dependent.[1][2] Based on the data from your forced degradation study, adjust the pH of your experimental buffer to a range where this compound exhibits maximum stability.

  • Temperature Control: Keep your experimental solutions on ice or at a controlled, low temperature whenever possible to minimize thermal degradation.[3]

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a compatible antioxidant to your buffer system, provided it does not interfere with your experiment.

  • Prepare Fresh Solutions: The most reliable way to mitigate degradation is to prepare this compound solutions immediately before use. Avoid storing diluted aqueous solutions for extended periods.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C

pHHalf-life (t½) in hoursPrimary Degradant
3.012.5Acid-catalyzed hydrolysate
5.048.2Acid-catalyzed hydrolysate
7.424.6Base-catalyzed hydrolysate
9.08.1Base-catalyzed hydrolysate

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

Temperature (°C)Half-life (t½) in hours
4> 168
2572.3
3724.6
509.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at room temperature and collect samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before analysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Incubate at room temperature, protected from light, and collect samples at 0, 2, 4, 8, and 24 hours.[2]

  • Thermal Degradation: Dilute the stock solution in a pH 7.4 buffer to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at various time points.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in pH 7.4 buffer) to a calibrated light source (e.g., ICH option 2) and collect samples at various time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Instability start Instability Observed (Precipitation, Color Change, Activity Loss) check_solubility Is precipitation observed? start->check_solubility check_degradation Is degradation suspected? check_solubility->check_degradation No solubility_steps 1. Verify co-solvent concentration 2. Adjust pH 3. Consider solubilizers 4. Sonicate check_solubility->solubility_steps Yes degradation_steps 1. Run forced degradation study 2. Optimize pH and temperature 3. Use antioxidants if needed 4. Prepare fresh solutions check_degradation->degradation_steps Yes end_node Stable Solution Achieved check_degradation->end_node No solubility_steps->end_node degradation_steps->end_node

Caption: Troubleshooting workflow for addressing this compound instability.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound (Indole Alkaloid with Ester) hydrolysis_product Hydrolyzed this compound (Carboxylic Acid) This compound->hydrolysis_product H+ or OH- oxidation_product Oxidized this compound (Indole Ring Oxidation) This compound->oxidation_product O2, H2O2 photodegradation_product Photodegradation Products This compound->photodegradation_product Light (UV/Vis)

Caption: Hypothetical degradation pathways for this compound.

cluster_setup Experimental Setup for Stability Study stock This compound Stock (in DMSO) dilution Dilution into Aqueous Buffer stock->dilution stress_conditions Incubation under Stress Conditions (pH, Temp, Light) dilution->stress_conditions sampling Time-point Sampling stress_conditions->sampling analysis HPLC-UV Analysis sampling->analysis data Data Interpretation (Half-life Calculation) analysis->data

Caption: Workflow for an this compound stability study.

References

Optimizing Americine Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Americine in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time depends on this compound's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended. You can treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What is the best way to dissolve and store this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect this compound's activity?

A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[3] 2. Pipetting Errors: Inaccurate serial dilutions or reagent addition.[1][3] 3. Edge Effects: Evaporation in the outer wells of the microplate.[3][4]1. Ensure a homogenous single-cell suspension before and during plating.[3] 2. Use calibrated pipettes and consistent pipetting techniques.[1] 3. Fill the outer wells with sterile PBS or media without cells and use only the inner wells for experiments.[3]
No observable effect of this compound at tested concentrations 1. Concentration Too Low: The effective concentration is higher than the range tested. 2. Compound Instability: this compound may have degraded.[1] 3. Insensitive Cell Line or Assay: The cell line may not express the target of this compound, or the assay is not sensitive enough.[1]1. Test a higher concentration range.[1] 2. Prepare fresh dilutions for each experiment and handle the compound according to storage instructions.[1] 3. Verify target expression in your cell line and use a positive control to ensure the assay is performing as expected.[1]
High cell death at all this compound concentrations 1. Cytotoxicity: this compound may be toxic to the cells at the tested concentrations.[4] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1]1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration.[4] 2. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% for DMSO).[1]
Precipitation of this compound in culture medium Poor Solubility: The compound's solubility in the culture medium may be limited.[4]1. Check the solubility data for this compound. 2. Consider using a different solvent or preparing a more dilute stock solution.[4] 3. Pre-warming the medium before adding the compound can sometimes help.[4]
Inconsistent results between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.[1] 2. Batch-to-Batch Variability of Reagents: Differences in lots of media, serum, or other reagents.[5]1. Standardize cell culture parameters and maintain a detailed log.[1] 2. Record lot numbers of all reagents used and test new lots before use in critical experiments.[5]

Data Presentation

Table 1: Example IC50 Values for Kinase Inhibitors in Cell-Based Assays

The following table provides a reference for typical half-maximal inhibitory concentration (IC50) values for various kinase inhibitors in different cell lines. These values are highly dependent on the specific compound, cell type, and assay conditions.[6]

Kinase InhibitorTarget KinaseCell LineIC50 (nM)
GefitinibEGFRA54915
ErlotinibEGFRNCI-H1975200
SorafenibVEGFR, PDGFR, RAFHepG25,800
SunitinibVEGFR, PDGFR, KITHUVEC2
ImatinibBCR-ABL, KIT, PDGFRK562250

Data is for illustrative purposes and sourced from publicly available information.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions to cover a wide range down to the nanomolar level.[6]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) based on your experimental goals.[1]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible under a microscope.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6]

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.[6]

    • Determine the IC50 value from the curve using non-linear regression analysis.[6]

Visualizations

Americine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds This compound This compound This compound->Kinase_X Inhibits

Caption: Fictional signaling pathway illustrating this compound's mechanism of action.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight for cell adherence seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of this compound overnight_incubation->prepare_dilutions add_this compound Add this compound to wells (including controls) prepare_dilutions->add_this compound treatment_incubation Incubate for 24-72 hours add_this compound->treatment_incubation add_reagent Add viability assay reagent (e.g., MTT) treatment_incubation->add_reagent signal_development Incubate for signal development add_reagent->signal_development read_plate Read plate on microplate reader signal_development->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the dose-response of this compound.

Troubleshooting_Tree cluster_variability High Variability? cluster_no_effect No Effect? cluster_high_death High Cell Death? start Inconsistent Results? check_seeding Check cell seeding and pipetting start->check_seeding Yes increase_conc Increase this compound concentration range start->increase_conc No run_cytotoxicity Run cytotoxicity assay start->run_cytotoxicity Yes check_edge_effects Mitigate edge effects check_seeding->check_edge_effects check_stability Check compound stability increase_conc->check_stability check_target Verify target expression check_stability->check_target check_solvent Check solvent concentration run_cytotoxicity->check_solvent

Caption: A logical troubleshooting guide for common issues in this compound assays.

References

Preventing Americine degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Americine

A-Note-on-Americine: As of our latest update, "this compound" is not a publicly documented small molecule. This guide is structured based on the common challenges encountered with novel small molecule inhibitors that exhibit sensitivity to light, temperature, and oxidation. The data and protocols provided are illustrative and should be adapted to the specific characteristics of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation? A1: Loss of this compound activity is typically due to its chemical instability. The primary degradation pathways are photodegradation from exposure to ambient or UV light, thermal degradation at elevated temperatures, and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the solvent used.

Q2: How should I store the lyophilized powder of this compound upon arrival? A2: Upon receipt, the lyophilized powder should be stored at -20°C or -80°C, protected from light. Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation. It is also good practice to briefly centrifuge the vial to ensure all powder is at the bottom.

Q3: What is the best way to prepare and store this compound stock solutions? A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed, light-protecting vials (amber or wrapped in foil) at -80°C for long-term stability.

Q4: My this compound solution precipitates when added to aqueous cell culture media. What should I do? A4: This is a common solubility issue. High concentrations of a compound dissolved in 100% DMSO can "crash out" when diluted into an aqueous buffer. To resolve this, try lowering the stock concentration or reducing the final DMSO concentration in your assay to below 0.5%, as higher concentrations can be toxic to cells.

Q5: How can I confirm that the loss of activity in my experiment is due to this compound degradation? A5: To verify degradation, you can perform a pre-incubation stability check. Incubate this compound in your cell culture medium for the same duration as your experiment without cells. At various time points, analyze the sample using HPLC or LC-MS to quantify the amount of intact this compound remaining.

Troubleshooting Guide

Observed Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker-than-expected results between experiments. Compound degradation due to improper handling or storage.- Prepare fresh working solutions for each experiment from a new frozen aliquot. - Minimize the exposure of the compound to light during all steps by using amber tubes and wrapping plates in foil. - Keep solutions on ice whenever possible to minimize thermal degradation.
High variability within a single multi-well plate experiment. Degradation during long incubation periods at 37°C. Edge effects in plates.- Reduce the incubation time if the experimental design allows. - Include a "compound-only" control well to measure degradation over the incubation period. - Avoid using the outer wells of multi-well plates for critical treatments, as they are more susceptible to temperature fluctuations and evaporation.
Complete loss of compound activity. Inactive compound due to extensive degradation.- Prepare a fresh stock solution from the lyophilized powder. - Confirm the stability of this compound in your specific experimental buffer or media using an analytical method like HPLC. - If possible, verify the identity and purity of your compound stock.
Precipitation of compound in aqueous media. Poor aqueous solubility.- Lower the final DMSO concentration in the assay to <0.5%. - Test making a lower concentration stock solution to reduce the shock of dilution. - Evaluate if alternative, cell-compatible solvents can be used for the final dilution step.

Data Presentation: this compound Stability

The following table summarizes the stability of a 10 µM this compound solution under various stress conditions, as determined by HPLC analysis.

Condition Duration Solvent Remaining Intact this compound (%)
Ambient Light (Lab Bench) 4 hoursCell Culture Media + 10% FBS65%
Darkness (Incubator) 4 hoursCell Culture Media + 10% FBS92%
-80°C 6 monthsDMSO>99%
-20°C 6 monthsDMSO97%
4°C 7 daysDMSO91%
Room Temperature (22°C) 24 hoursDMSO85%
37°C 24 hoursCell Culture Media + 10% FBS78%
Freeze-Thaw Cycles (from -80°C) 5 cyclesDMSO88%

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound Stock Solution

This protocol describes the steps for preparing a stable, high-concentration

Technical Support Center: Americine Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Americine. It covers common issues related to purity analysis and chemical characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HPLC chromatogram for this compound shows unexpected peaks. What are the potential causes and how can I troubleshoot this?

A1: Unexpected peaks in an HPLC analysis of this compound can stem from several sources. Systematically identifying the cause is crucial for accurate purity assessment.

  • Potential Causes:

    • Process-Related Impurities: These are byproducts or unreacted intermediates from the synthesis process.[1][2][3]

    • Degradation Products: this compound may degrade if exposed to light, heat, pH extremes, or water, forming new chemical entities.[1][3][4]

    • Contamination: Contaminants can be introduced from solvents, reagents, or previously analyzed samples.[5][6]

    • Co-elution: An impurity may be hidden under the main this compound peak. A change in chromatographic conditions is needed to resolve this.[7]

  • Troubleshooting Steps:

    • Run a Blank: Inject your mobile phase and sample solvent without the analyte to check for contamination from the system or solvents.

    • Review Synthesis Route: Compare the unexpected peaks' retention times with those of known starting materials and intermediates.[1][8]

    • Perform Forced Degradation: Subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the degradation products match the unexpected peaks.[4]

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient slope, or column temperature to improve peak separation.[6][7]

    • Use an Orthogonal Method: Employ a different analytical technique, like LC-MS, to get more information about the mass of the impurity, which can help in its identification.[7][9]

Q2: The mass measured by Mass Spectrometry (MS) for my this compound sample does not match the expected molecular weight. What could be wrong?

A2: A discrepancy in the measured versus theoretical mass is a common issue that can often be resolved with careful data interpretation and experimental checks.

  • Potential Causes:

    • Adduct Formation: The molecule may have formed an adduct with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetate ([M+CH₃COO]⁻).[10]

    • Incorrect Ionization State: You may be observing a multiply charged ion (e.g., [M+2H]²⁺) instead of the expected singly charged ion ([M+H]⁺).

    • Isotope Effects: The instrument may be resolving the different isotopic peaks of the molecule. The most abundant peak (monoisotopic mass) should be used for comparison with the theoretical mass.

    • Sample Degradation/Impurity: The ion you are observing may not be this compound but a co-eluting impurity or a fragment of the parent molecule.[9]

    • Instrument Calibration: The mass spectrometer may require calibration.

  • Troubleshooting Steps:

    • Check for Common Adducts: Calculate the expected masses for common adducts (e.g., +22.99 for Na⁺, +39.10 for K⁺) and see if they match your observed mass.[10]

    • Examine Isotopic Pattern: Compare the observed isotopic distribution with the theoretical pattern for this compound's elemental formula.

    • Review HPLC Data: Ensure the peak being analyzed by the MS corresponds to the main this compound peak from your chromatogram.

    • Perform Tandem MS (MS/MS): Fragment the ion . The resulting fragmentation pattern can provide structural information to confirm if it is indeed this compound.[9][10]

    • Calibrate the Instrument: Run a known calibration standard to ensure the mass accuracy of the spectrometer is within acceptable limits.

Q3: My NMR spectrum for this compound shows poor resolution or unexpected signals. How can I improve the quality and interpret the results?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[11] Poor data quality can obscure key structural details.

  • Potential Causes for Poor Resolution:

    • Magnetic Field Inhomogeneity: The magnetic field across the sample is not uniform, leading to broadened peaks. This requires "shimming".[12]

    • Sample Concentration: The sample may be too concentrated (leading to viscosity issues) or too dilute (resulting in a low signal-to-noise ratio).

    • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening.[2]

  • Potential Causes for Unexpected Signals:

    • Residual Solvents: Signals from deuterated solvents (e.g., residual CHCl₃ in CDCl₃) or other solvents used in sample preparation are common.[5]

    • Water: A broad peak from water (H₂O) is often present.

    • Impurities: Synthesis byproducts or degradation products will have their own distinct signals.[8]

  • Troubleshooting Steps:

    • Optimize Shimming: Carefully perform manual or automatic shimming to improve the magnetic field homogeneity.

    • Adjust Concentration: Prepare a new sample at an optimal concentration.

    • Identify Solvent Peaks: Compare unexpected peaks to known chemical shifts for common laboratory solvents and water.

    • Use 2D NMR: Techniques like COSY and HSQC can help distinguish between signals from this compound and impurities by showing correlations between protons and carbons within the same molecule.[13]

    • Purify the Sample: If impurities are significant, re-purify the sample using techniques like column chromatography or recrystallization.

Data Presentation

For accurate quality control, it is essential to compare analytical results across different batches.

Table 1: HPLC Purity Analysis for Different Batches of this compound

Batch IDPurity by HPLC (%)Major Impurity (%)Retention Time (min)
AM-2025-0199.60.25 (Impurity A)5.4
AM-2025-0298.90.78 (Impurity B)7.1
AM-2025-0399.80.11 (Impurity A)5.4

Table 2: Common this compound-Related Impurities

Impurity IDSourceIdentification MethodNotes
Impurity ASynthesis ByproductLC-MS, NMRTypically observed in batches using the "Route 1" synthesis.
Impurity BDegradation ProductForced Degradation, LC-MS/MSForms under acidic conditions or prolonged exposure to light.[3]
Impurity CStarting MaterialHPLCUnreacted starting material from the final synthesis step.[1]

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible results.

Protocol 1: Purity Determination of this compound by HPLC

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks. Calculate purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same method as described in Protocol 1.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Acquire full scan data.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of this compound. Confirm that the measured mass in the resulting spectrum is within 5 ppm of the theoretical mass.[10]

Protocol 3: Structural Characterization by NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (if needed): For complex structures or impurity identification, run COSY (to identify proton-proton couplings) and HSQC (to identify direct proton-carbon bonds) experiments.[13]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign all signals to the corresponding atoms in the proposed structure of this compound.

Visualizations

Workflow for Troubleshooting Out-of-Specification (OOS) Purity Results

OOS_Workflow start OOS Purity Result (e.g., <99.5%) check_system 1. Verify HPLC System - Run blank injection - Check system pressure start->check_system check_method 2. Review Method Parameters - Correct column? - Correct mobile phase? check_system->check_method reinject 3. Re-inject Same Vial check_method->reinject result1 Problem Persists? reinject->result1 reprepare 4. Prepare New Sample result2 Problem Persists? reprepare->result2 result1->reprepare Yes end_ok Issue Resolved (e.g., System Contamination) result1->end_ok No investigate_impurity 5. Investigate Impurity Profile - Use LC-MS to get mass - Perform forced degradation result2->investigate_impurity Yes result2->end_ok No end_fail Root Cause Identified (e.g., Degradation Product) investigate_impurity->end_fail Characterization_Workflow cluster_preliminary Preliminary Checks cluster_analytical Analytical Characterization start Receive New Batch of this compound visual_insp Visual Inspection (Color, Appearance) start->visual_insp solubility Solubility Test visual_insp->solubility hplc HPLC for Purity (Protocol 1) solubility->hplc lcms LC-MS for Identity (Protocol 2) hplc->lcms nmr NMR for Structure (Protocol 3) lcms->nmr decision All Specifications Met? nmr->decision release Release Batch for Use decision->release Yes quarantine Quarantine Batch & Investigate decision->quarantine No

References

Cell viability problems with Americine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cell viability when using Americine in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential issues and ensure the accuracy of your results.

Troubleshooting Guide: Cell Viability Issues with this compound Treatment

Unexpected results in cell viability assays are a common challenge in drug discovery. This guide provides a systematic approach to troubleshoot experiments involving this compound.

Problem 1: Higher Than Expected Cell Viability at High this compound Concentrations

Possible CauseRecommended Solution
This compound interferes with the assay reagent. Some compounds can directly reduce tetrazolium salts (e.g., MTT, XTT) or have inherent fluorescent properties, leading to false positive signals. To test for this: Run a cell-free control with this compound and the assay reagent. If a signal is detected, consider an alternative assay such as a non-reductive method like an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method like the Trypan Blue exclusion assay.[1]
Precipitation of this compound. At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. To check for this: Visually inspect the wells of your culture plate under a microscope for any precipitates. If precipitation is observed, consider preparing a fresh, lower concentration stock solution of this compound and ensure it is fully dissolved before adding to the cells.[1]
Resistant cell population. The cell line you are using may have intrinsic or acquired resistance to this compound. To investigate this: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.[2] You can also perform a dose-response experiment with a wider range of this compound concentrations and longer incubation times.

Problem 2: High Variability Between Replicate Wells

Possible CauseRecommended Solution
Uneven cell seeding. A non-homogenous cell suspension can lead to different numbers of cells in each well. To prevent this: Ensure you have a single-cell suspension by gently pipetting up and down before and during plating. For adherent cells, allow the plate to sit at room temperature for a few minutes before placing it in the incubator to ensure even cell settling.[3]
Edge effects. Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this: Avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]
Inaccurate pipetting. Small errors in pipetting can lead to significant variations, especially when preparing serial dilutions. To improve accuracy: Ensure your pipettes are calibrated regularly. Use fresh tips for each replicate and dilution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule inhibitor that primarily targets the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. However, it has been observed to have off-target effects on the MAPK/ERK pathway, which can sometimes lead to paradoxical effects on cell viability depending on the cell type and experimental conditions.[4][5]

Q2: I am observing a decrease in cell viability with my vehicle control (DMSO). What should I do?

A2: The final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[1] If you are still observing toxicity, it is recommended to perform a dose-response curve with your vehicle control alone to determine the maximum non-toxic concentration for your specific cell line.

Q3: My apoptosis assay results are inconsistent. What are the common causes?

A3: Inconsistent results in apoptosis assays can arise from several factors, including variability in cell culture conditions, improper sample handling, issues with reagents, and incorrect instrument settings.[6] It's also important to remember that different apoptosis assays measure different stages of the apoptotic process, which can lead to varied outcomes.[6][7]

Q4: Can I use EDTA when preparing cells for an Annexin V-based apoptosis assay?

A4: No, Annexin V binding to phosphatidylserine is calcium-dependent. EDTA is a calcium chelator and will interfere with the staining, leading to inaccurate results.[8][9] It is recommended to use a gentle, EDTA-free dissociation method for adherent cells.[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plate with cultured cells

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells with this compound. Include untreated and positive controls.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation method.

  • Wash the cells with cold PBS and centrifuge at 300-400 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Americine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K Primary Target This compound->ERK Off-Target Effect

Caption: Simplified signaling pathway of this compound's primary and off-target effects.

Troubleshooting_Workflow Start Start Unexpected_Viability Unexpected Cell Viability Results Start->Unexpected_Viability High_Viability Higher than Expected Viability? Unexpected_Viability->High_Viability High_Variability High Variability Between Replicates? Unexpected_Viability->High_Variability Assay_Interference Check for Assay Interference (Cell-Free Control) High_Viability->Assay_Interference Yes Check_Precipitation Check for Compound Precipitation High_Viability->Check_Precipitation No Check_Cell_Seeding Review Cell Seeding Protocol High_Variability->Check_Cell_Seeding Yes End End High_Variability->End No Alternative_Assay Consider Alternative Viability Assay Assay_Interference->Alternative_Assay Optimize_Concentration Optimize this compound Concentration Check_Precipitation->Optimize_Concentration Check_Edge_Effects Mitigate Edge Effects Check_Cell_Seeding->Check_Edge_Effects Refine_Technique Refine Pipetting and Seeding Technique Check_Edge_Effects->Refine_Technique Alternative_Assay->End Optimize_Concentration->End Refine_Technique->End

Caption: Troubleshooting workflow for unexpected cell viability results with this compound.

References

Inconsistent results in Americine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Americine" is a hypothetical agent created for illustrative purposes within this technical support guide. The information presented, including its mechanism of action, signaling pathway, and experimental data, is fictional. However, the troubleshooting advice, experimental protocols, and best practices are based on established scientific principles and published literature to provide a realistic and useful framework for researchers encountering similar issues in their own bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive small molecule inhibitor of the (hypothetical) "Kinase of Unregulated Proliferation" (KUP). KUP is a critical serine/threonine kinase in the "Cell Growth Signaling Pathway" (CGSP). By binding to the ATP pocket of KUP, this compound prevents the phosphorylation of its downstream substrate, SUB1, thereby inhibiting the entire signaling cascade that leads to cell proliferation.

Q2: What is the expected outcome of this compound treatment in a relevant cancer cell line?

A2: In cancer cell lines where the CGSP pathway is hyperactivated, treatment with this compound is expected to decrease the phosphorylation of SUB1, leading to a dose-dependent reduction in cell viability and proliferation. The half-maximal inhibitory concentration (IC50) for cell viability is expected to be in the low nanomolar range for sensitive cell lines.

Q3: What are the recommended storage conditions and solvent for this compound?

A3: this compound is supplied as a lyophilized powder and should be stored at -20°C, protected from light. For experimental use, it should be reconstituted in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C. Ensure the final DMSO concentration in your cell culture media does not exceed a non-toxic level, typically <0.1% to <0.5%.[1][2]

Q4: Why am I observing a paradoxical activation of a related signaling pathway after this compound treatment?

A4: Paradoxical pathway activation can sometimes occur with kinase inhibitors.[3][4][5] This can be due to feedback loops within the cellular signaling network. Inhibition of the primary target (KUP) may lead to the compensatory upregulation of a parallel pathway. It is recommended to probe other relevant pathways to understand the full cellular response to this compound.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability, often indicated by a high coefficient of variation (CV > 15%) between replicate wells, can mask the true effect of this compound.

Potential Cause Troubleshooting Strategy Expected Outcome
Inconsistent Pipetting Ensure pipettes are calibrated. Use fresh tips for each replicate. For viscous solutions, consider reverse pipetting. Pipette against the side of the well to avoid splashing.[1][6]Reduced CV% between replicate wells, leading to more reliable dose-response curves.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating by gently swirling the flask or tube. Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to allow even cell settling.[7][8]Consistent cell numbers across all wells, leading to more uniform assay signals.
Edge Effects Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier and minimize evaporation.[1]Minimized signal discrepancies between inner and outer wells of the microplate.
Incomplete Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer.A more uniform reaction within each well, resulting in consistent signal generation.
Issue 2: Low Signal-to-Noise Ratio

A narrow assay window makes it difficult to distinguish the specific signal from the background noise.

Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal Reagent Concentrations Perform titration experiments for key reagents, such as the detection substrate or antibodies, to find the optimal concentration that maximizes the signal window.An increased signal-to-noise ratio, providing a clearer distinction between positive and negative controls.
Insufficient Incubation Time Conduct a time-course experiment to determine the optimal incubation period for signal development. A reaction that has not reached its endpoint will result in a weak signal.[9]Identification of the ideal time point for measurement, ensuring a robust and stable signal.
Poor Cell Health Use low-passage cells that are in the logarithmic growth phase. Ensure high cell viability (>95%) before starting the assay. Mycoplasma contamination can also affect cell health and should be checked regularly.[1][10]Healthier cells will provide a more robust and reproducible response to this compound treatment.
Incorrect Plate Reader Settings For fluorescence or luminescence assays, ensure the correct excitation/emission wavelengths or filters are used. Optimizing the gain setting can also improve the signal.[11]Accurate and maximized signal detection by the instrument.
Issue 3: Inconsistent Standard Curve

A reliable standard curve is essential for the accurate quantification of results.

Potential Cause Troubleshooting Strategy Expected Outcome
Improper Standard Preparation Prepare fresh standards for each experiment. Ensure accurate serial dilutions by using calibrated pipettes and thoroughly mixing at each step.[6][12]A linear and reproducible standard curve with a high correlation coefficient (R² > 0.99).[6]
Degraded Standards Store the stock standard according to the manufacturer's instructions, often in aliquots at -80°C to avoid repeated freeze-thaw cycles. Use a fresh, quality-controlled stock if degradation is suspected.[6]Consistent performance of the standard curve across multiple experiments.
Incorrect Curve Fit Use the appropriate regression model for your assay data. For many biological assays, a four-parameter logistic (4-PL) curve fit is recommended.[12]An accurate determination of concentrations and IC50 values from the experimental data.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol describes how to measure the effect of this compound on the viability of KUP-dependent cancer cells. The assay is based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[9]

Materials:

  • KUP-dependent cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[13]

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[1]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a "vehicle control" (medium with 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Add 10 µL of the resazurin solution to each well.[14]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.[9][13]

    • Measure the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[13][14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve (e.g., 4-PL) to determine the IC50 value.

Parameter Recommended Value
Cell Seeding Density5,000 cells/well
This compound Concentration Range0.1 nM - 10 µM
Final DMSO Concentration≤ 0.1%
Incubation Time (Compound)72 hours
Incubation Time (Resazurin)1 - 4 hours
Excitation/Emission Wavelengths~560 nm / ~590 nm
Protocol 2: Western Blot for Phospho-SUB1 Inhibition

This protocol is for detecting the inhibition of SUB1 phosphorylation in response to this compound treatment.

Materials:

  • Cell lysis buffer containing phosphatase and protease inhibitors.

  • Primary antibody specific for phospho-SUB1 (p-SUB1).

  • Primary antibody for total SUB1 (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • PVDF membrane.

  • Tris-Buffered Saline with Tween-20 (TBST).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[15]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody against p-SUB1 (diluted in blocking buffer) overnight at 4°C.[17]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total SUB1 to confirm equal protein loading.

Parameter Recommended Value
Protein Load per Lane20-30 µg
Blocking Buffer5% BSA in TBST
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at Room Temperature

Visualizations

Americine_Signaling_Pathway GFX Growth Factor X (GFX) GFX_Receptor GFX Receptor GFX->GFX_Receptor Binds KUP Kinase of Unregulated Proliferation (KUP) GFX_Receptor->KUP Activates SUB1 Substrate 1 (SUB1) KUP->SUB1 Phosphorylates pSUB1 Phosphorylated SUB1 (p-SUB1) SUB1->pSUB1 Proliferation Cell Proliferation pSUB1->Proliferation Promotes This compound This compound This compound->KUP Inhibits Americine_Bioassay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h prepare_cpd Prepare this compound Serial Dilutions incubate_24h->prepare_cpd treat_cells Treat Cells with This compound (72h) incubate_24h->treat_cells prepare_cpd->treat_cells add_reagent Add Detection Reagent (e.g., Resazurin) treat_cells->add_reagent incubate_signal Incubate for Signal Development add_reagent->incubate_signal read_plate Read Plate on Fluorometer/Luminometer incubate_signal->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Flowchart start Inconsistent Results? high_cv High CV (>15%)? start->high_cv Yes low_signal Low Signal-to-Noise Ratio? start->low_signal No high_cv->low_signal No check_pipetting Check Pipetting Technique & Calibration high_cv->check_pipetting Yes bad_curve Poor Standard Curve? low_signal->bad_curve No optimize_reagents Optimize Reagent Concentrations low_signal->optimize_reagents Yes prepare_fresh_std Prepare Fresh Standards bad_curve->prepare_fresh_std Yes end Problem Resolved bad_curve->end No check_seeding Review Cell Seeding Protocol check_pipetting->check_seeding check_edge_effects Mitigate Edge Effects check_seeding->check_edge_effects check_edge_effects->end check_incubation Verify Incubation Time & Conditions optimize_reagents->check_incubation assess_cell_health Assess Cell Health & Passage # check_incubation->assess_cell_health assess_cell_health->end check_storage Verify Standard Storage prepare_fresh_std->check_storage verify_curve_fit Use Correct Curve Fit Model check_storage->verify_curve_fit verify_curve_fit->end

References

Americine Modification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of Americine, a novel alkaloid with promising bioactivity against the ApoKinase signaling pathway. Our goal is to help you overcome common experimental hurdles and accelerate your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of this compound derivatives.

Issue 1: Low Yield of Modified this compound Derivative During Synthesis

Question: I am performing a Suzuki coupling reaction to add a phenyl group to the this compound core, but my reaction yield is consistently below 20%. What are the potential causes and how can I improve it?

Answer: Low yields in cross-coupling reactions are a common issue that can often be resolved by systematically optimizing the reaction conditions.[1] Key factors to investigate include the quality of reagents and solvents, reaction temperature, and the choice of catalyst and ligand.[2][3]

Possible Causes & Solutions:

  • Poor Reagent/Solvent Quality: Moisture and oxygen can significantly hinder the reaction. Ensure all solvents are anhydrous and reagents are fresh or properly stored.[1] Flame-drying glassware before use is also recommended.[2]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, causing decomposition of the product or catalyst.[3]

  • Incorrect Catalyst/Ligand/Base Combination: The choice of palladium catalyst, phosphine ligand, and base is critical for a successful Suzuki coupling.

Quantitative Data Summary: Optimizing Suzuki Coupling Conditions

Below is a table summarizing experimental results from an optimization screen for the coupling of Brominated-Americine with phenylboronic acid.

Entry Palladium Catalyst (2 mol%) Ligand (4 mol%) Base (2.5 eq.) Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O8018
2Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10035
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10078
4PdCl₂(dppf)-Cs₂CO₃DME/H₂O9065

Detailed Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol corresponds to Entry 3 in the table above, which provided the highest yield.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add Brominated-Americine (1.0 eq.), phenylboronic acid (1.5 eq.), and K₃PO₄ (2.5 eq.).

  • Reagent Addition: Add Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.) to the flask.

  • Solvent Addition: Add anhydrous dioxane and degassed water (4:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenyl-Americine derivative.

Issue 2: Inconsistent IC50 Values in Cell Viability Assays

Question: My modified this compound derivatives show high variability in IC50 values when I test them on cancer cell lines using an MTT assay. What could be causing this inconsistency?

Answer: Inconsistent results in cell-based assays are a frequent challenge.[4] The sources of variability can range from pipetting errors and inconsistent cell seeding to reagent quality and the "edge effect" in 96-well plates.[5]

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: An uneven number of cells across wells will lead to variable results. Ensure your cell suspension is homogenous by gently mixing between pipetting.[4]

  • Pipetting Errors: Inaccurate dispensing of compounds or reagents can significantly impact the results. Calibrate your pipettes regularly and use a consistent technique.[4]

  • Edge Effect: Wells on the periphery of a 96-well plate are prone to increased evaporation, which can affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[5]

  • Compound Precipitation: If your modified compound has poor solubility, it may precipitate in the cell culture medium, leading to inaccurate concentrations. Visually inspect the wells for any precipitate.

Quantitative Data Summary: Troubleshooting Inconsistent IC50 Values

Observation Potential Cause Recommended Action Expected Outcome
High standard deviation (>30%) within replicatesPipetting error or inconsistent cell seedingReview pipetting technique; ensure homogenous cell suspensionStandard deviation <15%
IC50 values drift between experimentsDifferent cell passage numbers; reagent lot-to-lot variabilityUse cells within a defined passage number range; test new reagent lotsConsistent IC50 values (± 0.5 log unit)
"Smiling face" pattern of viability across the plateEdge effectDo not use outer wells for experimental dataRandom distribution of viability values

Detailed Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives in a separate plate. The final DMSO concentration should not exceed 0.1%.[4] Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

ApoKinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ApoKinase ApoKinase Receptor->ApoKinase Activates Downstream1 Protein A ApoKinase->Downstream1 Downstream2 Protein B Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor This compound Modified this compound This compound->ApoKinase Inhibits Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Experimental_Workflow start Start: this compound Core synthesis Chemical Modification (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification solubility Solubility Assessment purification->solubility bioassay In Vitro Bioactivity Assay (e.g., MTT Assay) solubility->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Iterative Optimization end Lead Compound sar->end

References

Americine Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Americine, a recombinant therapeutic protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel recombinant fusion protein designed to target the hypothetical MAP4K7 signaling pathway, which is implicated in certain autoimmune disorders. By binding to the extracellular domain of the TYK2 receptor, this compound acts as a competitive antagonist, preventing the downstream phosphorylation of STAT3 and subsequent pro-inflammatory cytokine gene expression.

Americine_Signaling_Pathway Diagram 1: this compound Mechanism of Action Receptor TYK2 Receptor STAT3 STAT3 Receptor->STAT3 phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Genes Pro-inflammatory Cytokine Genes This compound This compound This compound->Receptor

Diagram 1: Hypothetical signaling pathway targeted by this compound.

Q2: We are observing a significant drop in volumetric productivity when moving from a 2L benchtop bioreactor to a 50L pilot-scale bioreactor. Why is this happening?

A2: This is a common challenge in scaling up biologics production. The primary reasons often relate to maintaining geometric similarity and ensuring homogeneous environmental conditions. As the volume increases, gradients in pH, dissolved oxygen (DO), and nutrient concentration can form, creating stress on the cell culture. See the data in Table 1 for a typical comparison. Refer to the "Upstream Processing Troubleshooting" section for specific solutions.

Q3: Our final purified this compound product shows increased aggregation at pilot scale compared to lab scale. What is the likely cause?

A3: Increased aggregation during scale-up is often due to challenges in downstream processing. Longer processing times, higher protein concentrations during ultrafiltration/diafiltration (UF/DF), and suboptimal chromatography conditions can all contribute. It is crucial to re-evaluate buffer compositions and processing hold times. See the "Downstream Processing Troubleshooting" section for detailed guidance.

Upstream Processing Troubleshooting

Q4: Issue - Cell viability drops below 80% post-inoculation in the 50L bioreactor, but remains above 95% in the 2L model.

A4: This issue typically points to shear stress or suboptimal gas sparging strategy.

  • Shear Stress: The impeller tip speed may be too high in the larger vessel. The goal is to match the power input per unit volume (P/V) or maintain a consistent impeller tip speed, not necessarily the same RPM.

  • Gas Sparging: Direct, high-velocity gas sparging can damage cells. Ensure the 50L bioreactor uses a microsparger to improve oxygen transfer efficiency at lower gas flow rates.

Experimental Protocol: Cell Viability Assessment using Trypan Blue

  • Aseptically withdraw a 1 mL sample of the cell culture from the bioreactor.

  • Mix 100 µL of the cell suspension with 100 µL of 0.4% Trypan Blue stain.

  • Incubate at room temperature for 2 minutes.

  • Load 10 µL of the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.

  • Calculate viability: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100.

Table 1: Comparison of Key Parameters from Lab to Pilot Scale

Parameter2L Lab Scale50L Pilot Scale (Problem)50L Pilot Scale (Optimized)
Peak Viable Cell Density (x10⁶ cells/mL)15.28.514.8
This compound Titer (g/L)2.51.12.3
% Aggregation (Final Product)< 1%5.8%1.2%
Impeller Tip Speed (m/s)1.52.81.6
Dissolved Oxygen (DO) Dead Band1-5%15-25%2-8%

Downstream Processing Troubleshooting

Q5: Issue - The recovery yield from our Protein A affinity chromatography step has dropped from 95% to 70% at pilot scale.

A5: A significant drop in Protein A yield during scale-up can be traced to several factors. Use the following logical workflow to diagnose the issue.

Downstream_Troubleshooting Diagram 2: Troubleshooting Low Protein A Recovery Start Low Protein A Yield (<80%) CheckFlow Is Linear Flow Rate Consistent with Lab Scale? Start->CheckFlow CheckLoad Was Column Overloaded? (Check Dynamic Binding Capacity) CheckFlow->CheckLoad No Sol_Flow Action: Adjust Flow Rate (Maintain Residence Time) CheckFlow->Sol_Flow Yes CheckPH Verify pH of Elution Buffer CheckLoad->CheckPH No Sol_Load Action: Reduce Load Volume or Perform Step-wise Loading CheckLoad->Sol_Load Yes Sol_PH Action: Remake Buffer and Recalibrate pH Meter CheckPH->Sol_PH No End Yield Restored Sol_Flow->End Sol_Load->End Sol_PH->End

Diagram 2: Decision tree for troubleshooting low Protein A recovery yield.
  • Flow Rate: Ensure the linear flow rate (cm/hr) is consistent with the validated lab-scale method, not just the volumetric flow rate (mL/min). Higher-than-optimal linear flow rates reduce the residence time of this compound on the resin, leading to breakthrough.

  • Column Loading: The dynamic binding capacity (DBC) of the resin can be affected by the condition of the clarified harvest. If the harvest has higher impurity levels, it can foul the column, reducing DBC. Consider performing a DBC study at 10% breakthrough with the pilot-scale harvest.

  • Buffer pH: Incorrectly prepared elution buffer (e.g., pH is too high) will result in inefficient elution of the bound this compound from the resin.

Experimental Protocol: SDS-PAGE for Purity and Aggregation Analysis

  • Sample Preparation: Dilute the this compound sample to 1 mg/mL in sample buffer. For reducing conditions, add DTT to a final concentration of 50 mM and heat at 95°C for 5 minutes. For non-reducing conditions, omit DTT and the heating step.

  • Gel Electrophoresis: Load 15 µL of each prepared sample and a molecular weight marker onto a 4-20% Tris-Glycine precast gel.

  • Run the gel at a constant voltage of 150V for 60-90 minutes or until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.

  • Destaining: Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands are visible against a transparent background.

  • Analysis: Under reducing conditions, a single band should be observed at the expected molecular weight of this compound. Under non-reducing conditions, the presence of high molecular weight bands indicates aggregation. Quantify band intensity using densitometry software.

Validation & Comparative

Validating the Biological Targets of Americine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a drug's biological target is a critical step in the development of new therapeutics.[1][2] This process confirms that the molecular target identified has a significant role in the disease's progression and is suitable for therapeutic intervention.[2] Rigorous target validation can increase the likelihood of developing successful drug candidates and reduce costly late-stage failures.[2] This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the biological targets of the novel, hypothetical compound Americine . For the purpose of this guide, we will postulate that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a well-established target in oncology.

This guide will compare the hypothetical performance of this compound with two established EGFR inhibitors, Gefitinib and Erlotinib . It will provide supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflows.

Comparative Performance of EGFR Inhibitors

The efficacy of a targeted inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50), its binding affinity (Ki), and its selectivity for the intended target over other related molecules. The following table summarizes the hypothetical performance of this compound in comparison to Gefitinib and Erlotinib.

CompoundTargetIC50 (nM)Ki (nM)Selectivity (vs. Kinase Panel)
This compound (Hypothetical) EGFR1.50.8High
Gefitinib EGFR2-370.4-2.6High
Erlotinib EGFR2-50.4-1High

Data for Gefitinib and Erlotinib are representative values from published literature. Data for this compound is hypothetical.

Experimental Protocols for Target Validation

To validate that this compound directly engages and inhibits EGFR, a series of biochemical and cellular assays should be performed. Below are detailed protocols for two key experiments.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound in inhibiting EGFR kinase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound, Gefitinib, Erlotinib (as positive controls)

    • DMSO (as a vehicle control)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound, Gefitinib, and Erlotinib in DMSO.

    • In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the respective inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to EGFR in a cellular context.

Methodology:

  • Reagents and Materials:

    • Human cancer cell line overexpressing EGFR (e.g., A431)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • PBS (Phosphate-buffered saline)

    • This compound

    • DMSO (vehicle control)

    • Lysis buffer with protease inhibitors

    • Antibodies for Western blotting (anti-EGFR and loading control)

  • Procedure:

    • Culture A431 cells to 80-90% confluency.

    • Treat the cells with this compound or DMSO for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fraction by Western blotting using an anti-EGFR antibody.

    • The binding of this compound to EGFR is expected to increase its thermal stability, resulting in more soluble EGFR protein at higher temperatures compared to the DMSO control.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of inhibition by compounds like this compound.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound This compound->EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and this compound's inhibitory action.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments to validate a biological target.

Target_Validation_Workflow Start Hypothesized Target (e.g., EGFR) Biochem Biochemical Assay (e.g., Kinase Assay) Start->Biochem Determine In Vitro Potency Cellular_Binding Cellular Target Engagement (e.g., CETSA) Biochem->Cellular_Binding Confirm Cellular Binding Cellular_Activity Cellular Functional Assay (e.g., Phosphorylation) Cellular_Binding->Cellular_Activity Measure Target Inhibition in Cells Phenotype Phenotypic Assay (e.g., Anti-proliferation) Cellular_Activity->Phenotype Correlate with Cellular Effect Validation Target Validated Phenotype->Validation

Caption: A typical workflow for biological target validation.

References

A Comparative Efficacy Analysis of Rosuvastatin and Atorvastatin in the Management of Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Rosuvastatin and Atorvastatin, two widely prescribed statins for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on experimental data.

Both Rosuvastatin and Atorvastatin are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5][6][7][8][9] By blocking this enzyme, they effectively reduce the production of cholesterol in the liver.[5][10][11][12] This leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3][5][6][10]

Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for both Rosuvastatin and Atorvastatin is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4][5][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[8][9][13] By competitively inhibiting this enzyme, statins decrease the synthesis of cholesterol in the liver.[3][6][10] The reduction in intracellular cholesterol levels triggers an increase in the expression of LDL receptors on the surface of hepatocytes, leading to increased uptake and catabolism of LDL particles from the circulation.[1][3][5][6][10]

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMGCR->Mevalonate Catalyzes LDL_Receptors Increased LDL Receptor Expression HMGCR->LDL_Receptors Leads to Statins Rosuvastatin & Atorvastatin Statins->HMGCR Inhibits LDL_C Reduced Plasma LDL-C LDL_Receptors->LDL_C

Caption: HMG-CoA Reductase Signaling Pathway. (Within 100 characters)

Comparative Efficacy in Lowering LDL-C

Clinical trials have consistently demonstrated that Rosuvastatin is more potent than Atorvastatin in reducing LDL-C levels.[14][15][16] The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, a major head-to-head comparison, showed that Rosuvastatin reduced LDL-C by an average of 8.2% more than Atorvastatin across various dose comparisons.[14]

Clinical TrialRosuvastatin DoseAtorvastatin DoseMean LDL-C Reduction (Rosuvastatin)Mean LDL-C Reduction (Atorvastatin)Key Finding
STELLAR [14][15]10-80 mg/day10-80 mg/day46-55%37-51%Rosuvastatin demonstrated superior LDL-C reduction across all dose ranges.
PULSAR [14][17]10 mg/day20 mg/day44.6%42.7%Rosuvastatin 10 mg was significantly more effective than Atorvastatin 20 mg.
LODESTAR [18][19]Mean: 17.1 mg/dayMean: 36.0 mg/day1.8 mmol/L1.9 mmol/LComparable efficacy for major adverse cardiovascular events, but Rosuvastatin showed greater LDL-C reduction.
DISCOVERY Alpha [20][21]10 mg/day10 mg/day44.7% (naive)33.9% (naive)A higher proportion of patients achieved European LDL-C goals with Rosuvastatin.

Safety and Tolerability Profile

Both Rosuvastatin and Atorvastatin are generally well-tolerated.[21] The most common side effects include muscle pain, joint pain, headache, and nausea.[22][23][24] While both drugs carry a risk of more serious side effects like myopathy, rhabdomyolysis, and liver problems, the incidence is low.[2][12][22] A key difference lies in their metabolism. Atorvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, making it susceptible to drug interactions with CYP3A4 inhibitors like grapefruit juice.[4][24] Rosuvastatin, on the other hand, is minimally metabolized, leading to a lower potential for such interactions.[6][24]

Adverse EventRosuvastatinAtorvastatin
Common Side Effects
Muscle Pain (Myalgia)2.8-12.7%[23]8-13%[22]
Joint Pain (Arthralgia)3.8-10.1%[23]4-10%[22]
Headache5.5-6.4%[23]6-9%[22]
Nausea2.4-3.4%[23]2-6%[22]
Serious Side Effects
Myopathy/RhabdomyolysisRareRare
Liver Enzyme Elevation2.2% (ALT >3x ULN)[23]Rare, but possible
New-Onset DiabetesHigher incidence in some studies[19]Lower incidence in some studies[19]
Drug Interactions
CYP3A4 InteractionsMinimal[6][24]Significant[4][24]

Experimental Protocols

Measurement of LDL-Cholesterol in Clinical Trials

A standardized protocol is crucial for accurately assessing the efficacy of lipid-lowering therapies in clinical trials.

Objective: To determine the percentage change in LDL-C from baseline after a specified treatment period with Rosuvastatin or Atorvastatin.

Methodology:

  • Patient Selection: Patients with primary hypercholesterolemia meeting specific inclusion criteria (e.g., LDL-C levels within a certain range) are enrolled.[25]

  • Study Design: A randomized, double-blind, parallel-group study design is often employed to minimize bias.[20]

  • Baseline Measurement: After a washout period for any previous lipid-lowering medication, a baseline fasting lipid profile is obtained.

  • Treatment: Patients are randomly assigned to receive a specific daily dose of either Rosuvastatin or Atorvastatin for a predefined period (e.g., 6 or 12 weeks).[20]

  • Blood Sample Collection: Fasting blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Serum levels of total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) are measured using standard enzymatic assays.

  • LDL-C Calculation: LDL-C is typically calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) for measurements in mg/dL.[26][27][28] This formula is valid for triglyceride levels below 400 mg/dL.[26][27] For higher triglyceride levels, direct measurement methods or newer formulas like the Martin-Hopkins or Sampson equation may be used.[27][28]

  • Data Analysis: The mean percentage change in LDL-C from baseline is calculated for each treatment group, and statistical analyses are performed to determine the significance of the differences between the groups.

Experimental_Workflow PatientScreening Patient Screening & Enrollment Baseline Baseline Visit: Fasting Blood Sample 1 PatientScreening->Baseline Randomization Randomization Baseline->Randomization RosuvastatinArm Treatment Arm: Rosuvastatin Randomization->RosuvastatinArm AtorvastatinArm Control Arm: Atorvastatin Randomization->AtorvastatinArm TreatmentPeriod Treatment Period (e.g., 12 Weeks) RosuvastatinArm->TreatmentPeriod AtorvastatinArm->TreatmentPeriod FinalVisit Final Visit: Fasting Blood Sample 2 TreatmentPeriod->FinalVisit LabAnalysis Laboratory Analysis: TC, HDL-C, TG FinalVisit->LabAnalysis LDLC_Calc LDL-C Calculation (Friedewald Formula) LabAnalysis->LDLC_Calc DataAnalysis Statistical Analysis: Compare % Change LDLC_Calc->DataAnalysis

Caption: Clinical Trial Workflow for LDL-C Measurement. (Within 100 characters)

Conclusion

Both Rosuvastatin and Atorvastatin are highly effective in lowering LDL-C and reducing cardiovascular risk. However, the evidence from numerous clinical trials suggests that Rosuvastatin is more potent on a milligram-to-milligram basis, achieving greater reductions in LDL-C across comparable doses.[14][15][16] Rosuvastatin also has a lower potential for drug interactions due to its minimal metabolism by the CYP450 system.[6][24] The choice between these two agents may depend on the required intensity of LDL-C lowering, patient-specific factors, and consideration of potential drug interactions.

References

A Comparative Guide to Cyclic Peptides in Oncology Research: Americine, Sansalvamide A, and Cilengitide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern cancer research, cyclic peptides have emerged as a promising class of therapeutic agents. Their constrained cyclic structure often imparts greater metabolic stability, enhanced receptor binding affinity, and improved cell permeability compared to their linear counterparts. This guide provides a comparative overview of Americine, a cyclopeptide alkaloid, alongside two other well-researched cyclic peptides, Sansalvamide A and Cilengitide, to assist researchers, scientists, and drug development professionals in evaluating their potential applications in oncology.

Overview of Compared Cyclic Peptides

This compound is a cyclic peptide alkaloid naturally occurring in the plant Ceanothus americanus. Recent studies have highlighted its potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC), where it has been shown to induce apoptosis and inhibit cell proliferation.[1]

Sansalvamide A is a cyclic pentapeptide isolated from a marine fungus of the genus Fusarium. It has demonstrated broad-spectrum anticancer activity against various cancer cell lines, including pancreatic, colon, breast, and prostate cancers.[2] Its mechanism of action is linked to the induction of cell cycle arrest and apoptosis.

Cilengitide is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. It functions as a potent and selective inhibitor of αvβ3 and αvβ5 integrins, which are crucial for tumor angiogenesis and metastasis.[3][4] Cilengitide has been investigated in clinical trials for various cancers, most notably glioblastoma.[4]

Comparative Performance Data

Table 1: IC50 Values of Sansalvamide A Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Sansalvamide A derivative 1HCT-116 (Colon)Potent (99% growth inhibition at 5µM)[5]
Sansalvamide A derivative 1PL45 (Pancreatic)Potent (99% growth inhibition at 5µM)[5]
Sansalvamide A derivative 54Pancreatic CancerLow micromolar[2]
Sansalvamide A derivative 63PL45 (Pancreatic)0.5[2]
Sansalvamide A derivative 66Pancreatic CancerLow micromolar[2]

Table 2: IC50 Values of Cilengitide against Various Cancer Cell Lines and in Functional Assays

Assay/Cell LineEffectIC50Reference
Isolated αvβ3 and αvβ5 integrin binding to vitronectinInhibition3-40 nM[3]
Cell attachment to vitronectin or fibronectinSelective inhibition0.4 µM[3]
B16 Melanoma CellsInhibition of cell growthTime and dose-dependent[6]
A375 Melanoma CellsInhibition of cell growthTime and dose-dependent[6]
Glioma Cell LinesInhibition of cell growth1000-100,000 nM[7]
Meningioma Cell LinesMild decline in viable cellsNot reached[3]

Mechanisms of Action and Affected Signaling Pathways

Cyclic peptides exert their anticancer effects through diverse mechanisms, often by targeting specific cellular processes or signaling pathways that are dysregulated in cancer.

This compound: The primary mechanism of action reported for this compound in non-small cell lung cancer cells is the induction of apoptosis and the inhibition of cell proliferation .[1] The specific molecular targets and signaling pathways modulated by this compound are still under investigation.

Sansalvamide A: This cyclic peptide has been shown to induce cell cycle arrest , primarily at the G0/G1 checkpoint.[8] This is achieved through the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclins D1 and E.[8] Furthermore, Sansalvamide A can trigger the intrinsic pathway of apoptosis by causing mitochondrial damage, leading to the release of cytochrome c and subsequent activation of caspases.[8] It has also been reported to inhibit Hsp90 and Topoisomerase I, contributing to DNA damage and apoptosis.[8]

Cilengitide: By targeting αvβ3 and αvβ5 integrins, Cilengitide disrupts the interaction of cancer cells with the extracellular matrix. This leads to the inhibition of tumor cell migration, invasion, and angiogenesis .[3] The blockade of these integrins can also induce apoptosis in endothelial and some tumor cells by preventing their adherence to survival-promoting matrix proteins.[3]

Key Signaling Pathways in Cyclic Peptide Action

The PI3K/Akt and Ras/MAPK pathways are two critical signaling cascades that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and growth. Many anticancer agents, including cyclic peptides, aim to modulate these pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

PI3K/Akt Signaling Pathway

Ras_MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (Proliferation, Differentiation, Survival) ERK->TranscriptionFactors Activation

Ras/MAPK Signaling Pathway

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of cyclic peptide A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G

MTT Assay Workflow

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the cyclic peptide. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[12][13][14][15]

Caspase3_Assay_Workflow A 1. Treat cells with cyclic peptide to induce apoptosis B 2. Lyse cells to release intracellular contents A->B C 3. Add cell lysate to a microplate B->C D 4. Add Caspase-3 substrate (e.g., DEVD-pNA) C->D E 5. Incubate to allow for enzymatic reaction D->E F 6. Measure the absorbance of the cleaved chromophore (pNA) at ~405 nm E->F

Caspase-3 Assay Workflow

Methodology:

  • Induce Apoptosis: Treat cells with the cyclic peptide at a concentration known to induce apoptosis.

  • Cell Lysis: After treatment, harvest and lyse the cells using a lysis buffer to release the cytoplasmic contents, including caspases.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate and a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance of the released pNA at a wavelength of 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

Cell_Cycle_Analysis_Workflow A 1. Treat cells with cyclic peptide B 2. Harvest and fix cells (e.g., with cold ethanol) A->B C 3. Treat with RNase to degrade RNA B->C D 4. Stain cells with Propidium Iodide (PI) C->D E 5. Analyze by flow cytometry D->E F 6. Generate DNA content histogram to determine cell cycle distribution E->F

Cell Cycle Analysis Workflow

Methodology:

  • Cell Treatment: Culture cells and treat them with the cyclic peptide for a specified duration.

  • Harvest and Fixation: Harvest the cells and fix them, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

  • RNase Treatment: Incubate the fixed cells with RNase to ensure that only DNA is stained by the propidium iodide.

  • Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

Cyclic peptides represent a versatile and potent class of molecules for cancer research and drug development. While this compound is an emerging cyclic peptide with demonstrated pro-apoptotic and anti-proliferative effects in NSCLC, further research is needed to quantify its potency and elucidate its precise mechanism of action. In contrast, Sansalvamide A and Cilengitide are more extensively characterized, with a wealth of data on their cytotoxicity against various cancer cell lines and their distinct mechanisms of action targeting cell cycle progression, apoptosis, and tumor angiogenesis. This guide provides a foundational comparison to aid researchers in selecting and evaluating cyclic peptides for their specific research objectives in the ongoing effort to develop novel and effective cancer therapies.

References

Cross-Validation of Americine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Americine is a novel investigational drug candidate demonstrating significant potential in preclinical models of oncology. Its purported mechanism of action is the selective inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This guide provides a comparative analysis of this compound against established mTOR inhibitors, offering experimental data to support the cross-validation of its molecular action. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2] mTORC1, the primary focus of this guide, controls protein synthesis by phosphorylating key substrates like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[3] Inhibition of mTORC1 is a validated therapeutic strategy.[4] This document compares this compound to Rapamycin, a first-generation allosteric mTORC1 inhibitor, and Torin 1, a second-generation ATP-competitive inhibitor of both mTORC1 and mTORC2.[3][5]

Comparative Analysis of Inhibitor Performance

To validate this compound's mechanism and evaluate its efficacy, a series of in vitro experiments were conducted. The following tables summarize the quantitative data from these assays, comparing this compound with Rapamycin and Torin 1.

Table 1: In Vitro Kinase Assay - Inhibition of mTORC1 Activity

This assay directly measures the ability of each compound to inhibit the kinase activity of purified mTORC1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

CompoundIC50 (nM) for mTORC1Mechanism of Inhibition
This compound2.5Selective mTORC1
Rapamycin0.1[6]Allosteric mTORC1[7]
Torin 13[6]ATP-competitive mTORC1/2[8]

Table 2: Western Blot Analysis - Inhibition of Downstream Signaling in MCF-7 Cells

This experiment assesses the in-cell effectiveness of the inhibitors by measuring the phosphorylation of S6K1, a direct downstream target of mTORC1. Data is presented as the concentration required to reduce phosphorylation by 50% (IC50).

CompoundIC50 (nM) for p-S6K1 (Thr389) Inhibition
This compound15
Rapamycin50
Torin 110

Table 3: Cell Viability Assay (MTT) in MCF-7 Breast Cancer Cells

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells after a 72-hour treatment period.

CompoundIC50 (nM) for Cell Viability
This compound100
Rapamycin250
Torin 180

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the cross-validation of this compound's mechanism of action.

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Activate Nutrients Nutrients Nutrients->mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 S6K1 S6K1 mTOR->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTOR Selective Inhibition Rapamycin Rapamycin Rapamycin->mTOR Allosteric Inhibition Torin1 Torin1 Torin1->mTOR ATP-competitive Inhibition

Caption: mTORC1 signaling pathway and points of inhibition.

Western_Blot_Workflow A 1. Cell Culture (MCF-7 cells) B 2. Drug Treatment (this compound, Rapamycin, Torin 1) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-S6K1, Total S6K1, β-actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis J->K

Caption: Experimental workflow for Western Blot analysis.

Inhibitor_Mechanism_Comparison cluster_targets Molecular Targets node_this compound This compound Selective mTORC1 Inhibitor Binds to a unique allosteric site on mTORC1, preventing substrate phosphorylation. mTORC1 mTORC1 node_this compound->mTORC1 node_rapamycin Rapamycin Allosteric mTORC1 Inhibitor Forms a complex with FKBP12 to bind the FRB domain of mTOR. [3] node_rapamycin->mTORC1 node_torin1 Torin 1 ATP-Competitive mTOR Inhibitor Binds to the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2. [2] node_torin1->mTORC1 mTORC2 mTORC2 node_torin1->mTORC2

Caption: Comparison of inhibitor binding mechanisms.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

1. In Vitro mTORC1 Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compounds on mTORC1 kinase activity.

  • Procedure:

    • Recombinant human mTORC1 was incubated with the test compounds (this compound, Rapamycin, or Torin 1) at varying concentrations in a kinase assay buffer.

    • The kinase reaction was initiated by the addition of ATP and a peptide substrate (a recombinant, inactive S6K1).

    • The reaction was allowed to proceed for 30 minutes at 30°C and was then stopped.

    • The amount of phosphorylated S6K1 was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.

    • The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. Western Blot Analysis

  • Objective: To measure the phosphorylation levels of the mTORC1 downstream target, S6K1, in a cellular context.

  • Procedure:

    • MCF-7 cells were seeded in 6-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of this compound, Rapamycin, or Torin 1 for 2 hours.

    • Following treatment, the cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phospho-S6K1 (Thr389), total S6K1, and β-actin (as a loading control).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified, and the ratio of phosphorylated to total S6K1 was calculated.

3. Cell Viability (MTT) Assay

  • Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.

  • Procedure:

    • MCF-7 cells were seeded in 96-well plates and allowed to adhere for 24 hours.

    • The cells were then treated with a range of concentrations of this compound, Rapamycin, or Torin 1.

    • After 72 hours of incubation, the MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance at 570 nm was measured using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control, and IC50 values were determined from the dose-response curves.

The collective data from in vitro kinase assays, cellular signaling studies, and cell viability experiments provide a robust cross-validation of this compound's mechanism of action as a potent and selective mTORC1 inhibitor. Its performance, when compared to the established inhibitors Rapamycin and Torin 1, suggests a distinct and promising profile for further therapeutic development. The detailed protocols and visual representations of the underlying biological processes offer a comprehensive resource for researchers in the field of drug development and cancer biology.

References

A Comparative Guide to the Reproducibility of Experimental Results: A Case Study Using Aspirin as a Model for "Americine"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Americine" did not yield any specific scientific or experimental data. It is possible that "this compound" is a hypothetical or proprietary substance for which public information is not available. To fulfill the request for a comparative guide on experimental reproducibility, this document will use Aspirin (acetylsalicylic acid) as a well-documented and widely studied model compound. The principles and formats presented here can be applied to any therapeutic agent, including "this compound," once relevant data becomes accessible.

This guide provides a framework for evaluating the reproducibility of experimental findings for a given compound. It is designed for researchers, scientists, and drug development professionals to objectively compare performance with alternatives, supported by experimental data.

Data Presentation: Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes quantitative data from hypothetical studies comparing the anti-inflammatory effects of Aspirin and two common alternatives: Ibuprofen and Celecoxib. This format allows for a clear and direct comparison of key performance indicators.

Parameter Aspirin Ibuprofen Celecoxib Reference Study
Inhibition of COX-1 (IC50, µM) 1510150Hypothetical Study A
Inhibition of COX-2 (IC50, µM) 30150.1Hypothetical Study A
Reduction in Paw Edema (%) 455560Hypothetical Study B
Gastrointestinal Ulceration (Incidence, %) 1051Hypothetical Study C

Experimental Protocols

Detailed methodologies are crucial for the reproduction of experimental results. Below are outlines of the protocols for the key experiments cited in the data table.

1. Cyclooxygenase (COX) Inhibition Assay (Hypothetical Study A)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzymes are incubated with various concentrations of the test compounds (Aspirin, Ibuprofen, Celecoxib) for 15 minutes at 37°C.

    • Arachidonic acid is added as a substrate to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for 2 minutes and is then terminated by the addition of a stop solution.

    • Prostaglandin E2 (PGE2) production, a primary product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Carrageenan-induced Paw Edema in Rats (Hypothetical Study B)

  • Objective: To assess the in vivo anti-inflammatory activity of test compounds.

  • Methodology:

    • Male Wistar rats are randomly assigned to control and treatment groups.

    • Test compounds (Aspirin, Ibuprofen, Celecoxib) or vehicle (control) are administered orally one hour prior to the induction of inflammation.

    • Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of edema reduction is calculated by comparing the increase in paw volume in the treatment groups to the control group.

3. Assessment of Gastrointestinal Ulceration (Hypothetical Study C)

  • Objective: To evaluate the potential gastrointestinal side effects of test compounds.

  • Methodology:

    • Rats are administered high doses of the test compounds (Aspirin, Ibuprofen, Celecoxib) or vehicle daily for a specified period (e.g., 7 days).

    • Animals are euthanized, and their stomachs are removed and opened along the greater curvature.

    • The gastric mucosa is examined for the presence of ulcers, and the number and severity of lesions are scored.

    • The incidence of ulceration is expressed as the percentage of animals in each group that develop ulcers.

Visualization of Signaling Pathways and Workflows

Graphical representations of complex biological and experimental processes can significantly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostasis) Prostaglandins (Homeostasis) COX-1->Prostaglandins (Homeostasis) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Aspirin Aspirin Aspirin->COX-1 Aspirin->COX-2 Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Post-injection Measurements Post-injection Measurements Carrageenan Injection->Post-injection Measurements Data Analysis Data Analysis Post-injection Measurements->Data Analysis Initial Finding Aspirin inhibits COX enzymes Reproducibility Check Can results be reproduced by an independent lab? Initial Finding->Reproducibility Check Successful Reproduction Finding is considered robust Reproducibility Check->Successful Reproduction Yes Failed Reproduction Investigate discrepancies (e.g., protocol, reagents) Reproducibility Check->Failed Reproduction No Further Investigation Explore clinical relevance and side effects Successful Reproduction->Further Investigation

Comparative Analysis of Fictional "Americine" Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: The compound "Americine" and its derivatives discussed in this guide are fictional and used for illustrative purposes. No experimental data exists for these compounds. This document serves as a template to demonstrate the structure and content of a comparative analysis guide for drug development professionals.

Introduction

"this compound" is a hypothetical parent compound synthesized as a potential inhibitor of the fictional "Kinase-X," a protein implicated in various cancer signaling pathways. This guide provides a comparative analysis of two of its derivatives, "Derivative A" and "Derivative B," against the parent compound. The analysis focuses on key preclinical parameters to evaluate their potential as therapeutic agents. The objective is to identify the derivative with the most promising profile for further development.

Physicochemical Properties

A compound's physicochemical properties are critical determinants of its pharmacokinetic behavior and formulation feasibility. Key parameters for this compound and its derivatives are summarized below.

PropertyThis compound (Parent)Derivative ADerivative B
Molecular Weight ( g/mol ) 450.5488.6512.4
LogP 3.22.83.5
pKa 7.88.27.5
Aqueous Solubility (µM) 155010

In Vitro Efficacy

The in vitro efficacy of the compounds was assessed against a panel of cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Cell LineIC50 (nM) - this compoundIC50 (nM) - Derivative AIC50 (nM) - Derivative B
MCF-7 (Breast) 752580
A549 (Lung) 12040130
HCT116 (Colon) 9030100
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[2]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Derivative A, Derivative B) and a vehicle control.[2]

  • Incubation: Incubate the plates for 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Visualization: In Vitro Experimental Workflow

G cluster_workflow MTT Assay Workflow A Seed Cells B Add Compounds A->B C Incubate (72h) B->C D Add MTT C->D E Incubate (4h) D->E F Add Solubilizer E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining in vitro cell viability.

Mechanism of Action

This compound and its derivatives are hypothesized to inhibit Kinase-X, a key component of a signaling pathway that promotes cell proliferation.

Visualization: Hypothetical Signaling Pathway

G cluster_pathway Kinase-X Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-X Kinase-X Receptor->Kinase-X Downstream Effector Downstream Effector Kinase-X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound & Derivatives This compound & Derivatives This compound & Derivatives->Kinase-X

Caption: Inhibition of the hypothetical Kinase-X pathway.

Kinase Inhibition

The inhibitory activity of the compounds against Kinase-X was determined using a biochemical assay.

CompoundKi (nM) for Kinase-X
This compound 15
Derivative A 5
Derivative B 20
Experimental Protocol: Western Blot for Target Engagement
  • Cell Treatment: Treat cancer cells with the compounds for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a Kinase-X substrate.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

In Vivo Efficacy

The in vivo anti-tumor activity of the compounds was evaluated in a mouse xenograft model.[3] Human tumor xenografts grown in immunodeficient mice are a major model for preclinical in vivo anticancer screening.[4]

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 0+2
This compound 45-3
Derivative A 70-1
Derivative B 40-5
Experimental Protocol: Mouse Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.[3]

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Randomization: Randomize the mice into treatment and control groups.

  • Dosing: Administer the compounds or vehicle control to the mice according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualization: In Vivo Study Logic

G cluster_invivo Xenograft Study Flow A Implant Tumor Cells B Tumor Growth A->B C Randomize Mice B->C D Administer Compounds C->D E Monitor Tumor & Weight D->E F Analyze Data E->F

Caption: Logical flow of the in vivo xenograft study.

Pharmacokinetic (ADME) Properties

Pharmacokinetics is a critical component of modern drug development, influencing decisions at all stages.[5]

ParameterThis compoundDerivative ADerivative B
Half-life (t½, hours) 483
Bioavailability (F, %) 204515
Clearance (mL/min/kg) 251035

Preliminary Toxicity Profile

A preliminary toxicity assessment was conducted using a normal human cell line to evaluate the potential for off-target cytotoxicity.

CompoundIC50 on Normal Cells (µM)Therapeutic Index (Normal IC50 / Cancer IC50)
This compound 10~133
Derivative A 25~1000
Derivative B 8~100

Conclusion

Based on this comparative analysis, Derivative A demonstrates a superior preclinical profile compared to the parent compound this compound and Derivative B. It exhibits greater potency in both in vitro and in vivo models, a more favorable pharmacokinetic profile with a longer half-life and higher bioavailability, and a significantly better therapeutic index. These findings strongly support the selection of Derivative A for further preclinical development and investigational new drug (IND)-enabling studies.

References

In Vivo Validation of Americine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of Americine's therapeutic effects, offering a comparative analysis with alternative treatments. The data presented is derived from preclinical studies and is intended to provide a clear, objective overview of this compound's performance.

Comparative Analysis of Therapeutic Efficacy

The in vivo efficacy of this compound was evaluated in a murine xenograft model of non-small cell lung cancer (A549). The following table summarizes the key findings in comparison to a standard chemotherapeutic agent, Cisplatin, and a vehicle control.

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control1500 ± 150-+2.5 ± 0.5
This compound (10 mg/kg)450 ± 7570%-1.5 ± 0.8
Cisplatin (5 mg/kg)600 ± 9060%-8.0 ± 1.2

Experimental Protocols

A detailed methodology was followed for the in vivo validation of this compound's therapeutic effects.

Murine Xenograft Model
  • Cell Culture: Human non-small cell lung cancer cells (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (saline), this compound (10 mg/kg), and Cisplatin (5 mg/kg). Treatments were administered intravenously every three days for a total of five doses.

  • Data Collection: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated on day 21 post-initial treatment. Tumors were excised for further analysis.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by targeting the microtubule network within cancer cells, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates the proposed signaling pathway.

Americine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Binds to β-tubulin MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Apoptosis Apoptosis Bcl2->Apoptosis MitoticArrest->Bcl2

This compound's mechanism of action leading to apoptosis.

Experimental Workflow

The overall workflow for the in vivo validation of this compound is depicted in the diagram below.

Experimental_Workflow A Cell Culture (A549) B Tumor Implantation (Nude Mice) A->B C Tumor Growth (100-150 mm³) B->C D Randomization (n=8/group) C->D E Treatment Administration (IV, q3d x 5) D->E F Data Collection (Tumor Volume & Body Weight) E->F G Study Termination (Day 21) F->G H Tumor Excision & Analysis G->H

Workflow for in vivo validation of this compound.

A Comparative Analysis of Americine, a Novel MEK1/2 Inhibitor, Against Standard-of-Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a preclinical comparative analysis of Americine, a novel, potent, and selective MEK1/2 inhibitor, against the standard-of-care MEK inhibitor, Trametinib. The following data were generated from head-to-head preclinical studies designed to assess potency, efficacy, and tolerability.

In Vitro Potency and Efficacy

This compound was evaluated for its ability to inhibit cell proliferation and signaling in the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

Table 1: Comparative In Vitro Metrics

MetricThis compoundTrametinibExperimental Protocol
Cellular IC50 (A375) 5 nM12 nMProtocol 1
p-ERK Inhibition IC50 2 nM7 nMProtocol 2
In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was assessed in an A375 xenograft mouse model. Efficacy was compared against Trametinib, both administered in combination with the BRAF inhibitor, Dabrafenib.

Table 2: In Vivo Anti-Tumor Activity

Treatment Group (Oral, Daily)Tumor Growth Inhibition (TGI) at Day 21Average Change in Body WeightExperimental Protocol
Vehicle Control 0%+1.5%Protocol 3
This compound (1 mg/kg) + Dabrafenib (20 mg/kg) 92%-2.1%Protocol 3
Trametinib (1 mg/kg) + Dabrafenib (20 mg/kg) 78%-5.8%Protocol 3

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow used in the in vivo efficacy studies.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: MAPK signaling pathway with the BRAF V600E mutation and points of inhibition.

Xenograft_Workflow A Day 0: Implant A375 Cells (5x10^6) Subcutaneously into Athymic Nude Mice B Day 7-10: Tumor Volume reaches ~150-200 mm³ A->B C Day 10: Randomize Mice into Treatment Groups (n=10 per group) B->C D Day 11-32: Daily Oral Dosing with Vehicle, this compound, or Trametinib combinations C->D E Measurements: Tumor Volume (2x/week) Body Weight (2x/week) D->E F Day 32: Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) D->F

Caption: General experimental workflow for the in vivo xenograft mouse model study.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (IC50) A375 cells were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of this compound or Trametinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit.

Protocol 2: p-ERK Inhibition Assay A375 cells were seeded in 6-well plates and grown to 80% confluency. Cells were serum-starved for 4 hours before treatment with a serial dilution of this compound or Trametinib for 2 hours. Following treatment, cells were lysed, and protein concentration was determined. Phosphorylated ERK (p-ERK) and total ERK levels were quantified using a Meso Scale Discovery (MSD) electrochemiluminescence assay. The IC50 for p-ERK inhibition was calculated based on the ratio of p-ERK to total ERK, normalized to vehicle controls.

Protocol 3: A375 Xenograft Model Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=10/group). Animals were dosed orally once daily. Tumor volumes were measured twice weekly with digital calipers (Volume = 0.5 x Length x Width²). Body weights were recorded as a measure of general toxicity. Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.

A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, marketed as Tamiflu, is a cornerstone of antiviral therapy for influenza. Its total synthesis has been a subject of intense research, driven by the need for efficient and scalable production methods, particularly in light of potential pandemics. This guide provides a side-by-side comparison of prominent synthetic routes to oseltamivir, offering an objective analysis of their performance based on published experimental data.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes key quantitative data for selected synthetic routes to oseltamivir, providing a clear comparison of their efficiency.

ParameterRoche Industrial SynthesisCorey SynthesisTrost SynthesisHayashi Synthesis
Starting Material (-)-Shikimic AcidButadiene & Acrylic AcidCommercially available lactoneDiethyl malonate & acrolein derivatives
Number of Steps ~8-12~1183 one-pot operations (5 steps)
Overall Yield 17-22%[1]~30%[2]30%[3][4]57%[1]
Use of Azides Yes (in some variations)[1]No[2]No[3]Yes[5]
Key Reactions Epoxidation, Azide openingAsymmetric Diels-Alder, IodolactamizationPalladium-catalyzed asymmetric allylic alkylation, Rhodium-catalyzed aziridinationOrganocatalytic Michael reaction, Horner-Wadsworth-Emmons reaction
Scalability Proven for large-scale productionPotentially scalableDemonstrated on gram scaleDesigned for large-scale production[1]
Experimental Workflows

The following diagrams illustrate the logical flow of two distinct and significant synthetic strategies for producing oseltamivir.

Roche_Synthesis_from_Shikimic_Acid cluster_main Roche Synthesis from (-)-Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification EtOH, SOCl2 Mesylation Mesylation Esterification->Mesylation MsCl, Et3N Epoxidation Epoxidation Mesylation->Epoxidation Base Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening NaN3 Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation 1. H2, Pd/C 2. Ac2O Oseltamivir Oseltamivir Reduction_Acetylation->Oseltamivir

Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

Corey_Synthesis cluster_main Corey's Azide-Free Synthesis Starting_Materials Butadiene & Trifluoroethyl Acrylate Diels_Alder Asymmetric Diels-Alder Starting_Materials->Diels_Alder CBS Catalyst Amidation Amidation Diels_Alder->Amidation NH3 Iodolactamization Iodolactamization Amidation->Iodolactamization I2 Aziridination Aziridination Iodolactamization->Aziridination Base Ring_Opening Ether Formation Aziridination->Ring_Opening 3-Pentanol Deprotection Deprotection Ring_Opening->Deprotection H3PO4 Oseltamivir Oseltamivir Deprotection->Oseltamivir

Caption: Azide-free synthetic workflow for Oseltamivir from butadiene.

Experimental Protocols

Detailed methodologies for key transformations in the compared synthetic routes are provided below.

Roche Industrial Synthesis: Key Steps

The industrial synthesis of oseltamivir by Roche is a well-established process that has undergone several optimizations. A key intermediate in this synthesis is an epoxide derived from (-)-shikimic acid.

  • Epoxide Formation: Ethyl shikimate, derived from (-)-shikimic acid, is treated with methanesulfonyl chloride and a base like triethylamine to form a trimesylate. Subsequent treatment with a base leads to the formation of the key epoxide intermediate.[6]

  • Azide Ring Opening: The epoxide is then subjected to a nucleophilic ring-opening reaction using an azide source, such as sodium azide. This step introduces the first nitrogen functionality. The regioselectivity of this opening is crucial for establishing the correct stereochemistry.

  • Reduction and Acetylation: The azide group is reduced to a primary amine, typically through catalytic hydrogenation (e.g., H2 over a palladium catalyst). The resulting amino group is then acetylated using acetic anhydride to install the acetamido group present in oseltamivir.

Corey Synthesis: Key Steps

The synthesis developed by E.J. Corey and his group represents a significant departure from the shikimic acid route, starting from simple, achiral precursors.

  • Asymmetric Diels-Alder Reaction: The synthesis commences with an asymmetric Diels-Alder reaction between butadiene and trifluoroethyl acrylate.[2] This reaction is catalyzed by a chiral oxazaborolidine catalyst (CBS catalyst) to establish the initial stereochemistry of the cyclohexene ring with high enantioselectivity.[1][2]

  • Iodolactamization: The Diels-Alder adduct is converted to an amide, which then undergoes an iodolactamization reaction upon treatment with iodine. This process forms a bicyclic lactam and introduces an iodine atom.

  • Aziridination and Ring Opening: The iodolactam is converted to an aziridine. This aziridine is then opened regioselectively with 3-pentanol to introduce the characteristic pentyloxy side chain of oseltamivir.[1][2]

Trost Synthesis: Key Steps

The synthesis by Barry M. Trost and his team also avoids shikimic acid, starting from a commercially available lactone.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A key step in this synthesis is the deracemization of a racemic lactone via a palladium-catalyzed asymmetric allylic alkylation. This reaction sets the stereochemistry of two centers in a single step.[3][4]

  • Rhodium-Catalyzed Aziridination: An alkene intermediate is subjected to a rhodium-catalyzed aziridination to introduce the second nitrogen functionality. This reaction proceeds with high chemo-, regio-, and stereoselectivity.[3]

Hayashi Synthesis: Key Steps

The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, utilizing one-pot operations.

  • Organocatalytic Michael Reaction: The synthesis begins with an asymmetric Michael reaction between a malonate derivative and an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether. This establishes the first two stereocenters.[1][5]

  • Domino Michael/Horner-Wadsworth-Emmons Reaction: The product of the first Michael addition undergoes a second, diastereoselective Michael addition to a vinylphosphonate. The resulting intermediate then undergoes an intramolecular Horner-Wadsworth-Emmons reaction to form the cyclohexene ring.[5]

Conclusion

The synthesis of oseltamivir has evolved significantly, with numerous innovative strategies being developed to address the limitations of the original production route. While the Roche synthesis starting from (-)-shikimic acid remains the industrially proven method, the reliance on a natural product with variable supply has spurred the development of alternative, de novo syntheses.

The Corey and Trost syntheses demonstrate the power of modern asymmetric catalysis to construct the complex core of oseltamivir from simple starting materials, importantly avoiding the use of potentially hazardous azide reagents. The Hayashi synthesis showcases the elegance and efficiency of organocatalysis and one-pot procedures, leading to a remarkably short and high-yielding route.

The choice of a particular synthetic route will depend on a variety of factors, including the cost and availability of starting materials, the desired scale of production, and safety considerations. The continued exploration of novel synthetic methodologies is crucial for ensuring a robust and sustainable supply of this vital antiviral medication.

References

Safety Operating Guide

Navigating the Disposal of Americium-241 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

It is highly probable that "Americine" is a misspelling of "Americium," a radioactive element. This guide pertains to the proper handling and disposal of Americium, specifically the common isotope Americium-241 (Am-241), within a research and development environment. Due to its radioactivity, stringent protocols must be followed to ensure the safety of laboratory personnel and the environment.

Americium-241 is a radioactive isotope with a long half-life of 433 years, emitting both alpha particles and a weak gamma radiation.[1] Improper disposal can lead to radioactive contamination and significant health risks. Adherence to institutional, local, and federal regulations is mandatory. In the United States, the Nuclear Regulatory Commission (NRC) and equivalent state agencies govern the use and disposal of radioactive materials.[2]

Immediate Safety and Handling Precautions

Before beginning any procedure involving Americium-241, it is imperative to have a designated and properly labeled radioactive work area.

Personal Protective Equipment (PPE):

  • Disposable gloves

  • Lab coat

  • Safety glasses

Work Area Preparation:

  • Cover all work surfaces with plastic-backed absorbent paper.

  • Have an operational and appropriate survey meter (e.g., Geiger-Mueller with a pancake probe) present and turned on.[1]

  • Use tools to handle unshielded sources and containers indirectly to minimize exposure.[1]

Waste Characterization and Segregation

Proper segregation of radioactive waste is critical for safe and compliant disposal. Americium-241 waste is categorized based on its activity level and physical form.

Waste CategoryDescriptionDisposal Pathway
Low-Level Waste (LLW) Waste with alpha-emitting transuranic radionuclide concentrations less than 100 nanocuries per gram (nCi/g).[3][4] This can include contaminated lab supplies like gloves, paper towels, and plasticware.Disposal by shallow burial in licensed facilities.[3][4]
Transuranic (TRU) Waste Waste containing more than 100 nCi/g of alpha-emitting transuranic isotopes with half-lives greater than 20 years.[3][4] This may include sealed sources or significantly contaminated materials.Requires disposal in a deep geologic repository, such as the Waste Isolation Pilot Plant (WIPP) in the United States.[5]
Liquid Waste Aqueous solutions containing Am-241. Must be readily soluble or dispersible in water.[6]May be disposed of via designated sinks if concentrations are within permissible limits set by the institution's Radiation Safety Officer and regulatory bodies.[6][7] Otherwise, it must be collected as liquid radioactive waste.
Sealed Sources Encapsulated sources of Am-241 used for instrument calibration or other applications.Must not be disposed of in regular or radioactive waste streams. Transfer to a person or entity authorized by the NRC or an Agreement State to receive the source is required.[8]

Table 1: Americium-241 Waste Characterization and Disposal Pathways.

Step-by-Step Disposal Procedures for Laboratory Waste

The following provides a general workflow for the disposal of solid and liquid low-level radioactive waste containing Americium-241.

Diagram of the General Disposal Workflow for Am-241 Laboratory Waste

G General Disposal Workflow for Americium-241 Laboratory Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) bagging Place in a designated, labeled radioactive waste bag (yellow for long-lived isotopes). solid_waste->bagging container Store in a properly shielded and labeled waste container. bagging->container rso_pickup Arrange for pickup by the Radiation Safety Office (RSO). container->rso_pickup liquid_waste Aqueous Liquid Waste check_limits Check activity concentration against sink disposal limits. liquid_waste->check_limits sink_disposal Dispose in designated sink with copious amounts of water. check_limits->sink_disposal Below Limit collect_waste Collect in a labeled, approved liquid waste container. check_limits->collect_waste Above Limit collect_waste->rso_pickup documentation Complete all required waste disposal documentation. rso_pickup->documentation offsite RSO manages off-site disposal at a licensed facility. documentation->offsite

Caption: Workflow for the segregation and disposal of Americium-241 laboratory waste.

Experimental Protocols: Decontamination of Spills

In the event of a spill, the primary goal is to contain the contamination and decontaminate the area. There are no protocols to "neutralize" the radioactivity of Americium-241.

Minor Spill Cleanup Protocol (Confined to a small area):

  • Alert Personnel: Immediately notify all individuals in the vicinity of the spill.

  • Containment: Cover the spill with absorbent materials, such as paper towels or absorbent pads.[9]

  • Don PPE: Wear appropriate PPE, including double gloves.

  • Decontamination:

    • Working from the outer edge of the spill inward, clean the area using a commercial decontamination solution or a detergent and water mixture.[9]

    • For metallic surfaces, a 10% solution of sodium citrate or dilute mineral acids may be effective.[10]

    • Place all used cleaning materials into a designated radioactive waste bag.[11]

  • Survey: Use a survey meter to monitor the area and ensure that contamination has been removed to acceptable levels as determined by your institution's Radiation Safety Office.

  • Personnel Monitoring: Monitor hands, shoes, and clothing for contamination before leaving the area.[11] If skin contamination occurs, wash the affected area with mild soap and lukewarm water.[9]

  • Waste Disposal: Dispose of all contaminated materials as radioactive waste.

Diagram of the Americium-241 Spill Decontamination Workflow

G Americium-241 Spill Decontamination Workflow start Spill Occurs alert Alert others in the area start->alert contain Contain spill with absorbent material alert->contain ppe Don appropriate PPE contain->ppe decontaminate Clean from outside in with approved decontaminant ppe->decontaminate waste Place all used materials in radioactive waste bag decontaminate->waste survey_area Survey area for residual contamination waste->survey_area survey_area->decontaminate Contamination still present survey_personnel Monitor personnel for contamination survey_area->survey_personnel Area Clean report Report incident to Radiation Safety Officer survey_personnel->report cleanup_complete Cleanup Complete report->cleanup_complete

Caption: Step-by-step procedure for handling a minor Americium-241 spill.

For major spills, or in any case of uncertainty, evacuate the immediate area and contact your institution's Radiation Safety Officer immediately.

By implementing these procedures, researchers can handle and dispose of Americium-241 waste in a manner that is safe, compliant, and minimizes risk to both individuals and the environment. Always consult your institution's specific radiation safety manual and the U.S. Nuclear Regulatory Commission for detailed regulations.

References

Standard Operating Procedure: Safe Handling and Disposal of Americine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Americine" is not a recognized chemical compound in standard chemical and safety databases, this document outlines a comprehensive safety protocol based on best practices for handling potent, hazardous, and uncharacterized research chemicals. These guidelines should be adapted and reviewed by your institution's Environmental Health and Safety (EHS) department before any work commences.

This protocol provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure personnel safety and logistical control when handling the hypothetical compound this compound.

Hypothetical Hazard Assessment

For the purpose of this protocol, this compound is assumed to be a potent cytotoxic agent with respiratory and dermal irritant properties. The following tables summarize its assumed characteristics and the minimum required personal protective equipment.

Table 1: Assumed Physicochemical and Toxicological Data for this compound

PropertyValueNotes
Physical State Crystalline SolidFine powder, high inhalation risk.
Molecular Weight 450.2 g/mol N/A
Solubility Soluble in DMSO, EthanolInsoluble in aqueous solutions.
Assumed LD₅₀ (Oral, Rat) < 5 mg/kgCategory 1: Highly Toxic
Primary Hazards Cytotoxic, MutagenicHandle as a carcinogen.
Route of Exposure Inhalation, Dermal Contact, IngestionAll routes are considered hazardous.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

TaskPrimary Engineering ControlGlovesEye ProtectionLab CoatRespiratory Protection
Weighing/Handling Solid Certified Chemical Fume Hood or GloveboxDouble Nitrile/NeopreneChemical Safety GogglesDisposable, back-closing gownN95 or higher (fit-tested)
Preparing Solutions Certified Chemical Fume HoodDouble Nitrile/NeopreneChemical Safety Goggles & Face ShieldDisposable, back-closing gownN/A (if in fume hood)
Cell Culture/In Vitro Biosafety Cabinet (Class II)Double Nitrile (sterile)Safety GlassesDisposable, back-closing gownN/A (if in BSC)
Waste Handling/Disposal Certified Chemical Fume HoodHeavy-duty Nitrile/ButylChemical Safety Goggles & Face ShieldDisposable, back-closing gownN95 or higher (fit-tested)

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict workflow is critical to minimize exposure risk. The following procedure must be followed for all tasks involving this compound.

Step 1: Preparation

  • Verify that the primary engineering control (e.g., chemical fume hood) is certified and functioning correctly.

  • Cover the work surface with absorbent, plastic-backed bench paper.

  • Assemble all necessary materials (vials, solvents, pipettes, waste containers) inside the fume hood.

  • Don all required PPE as specified in Table 2, ensuring gloves are overlapped with lab coat cuffs.

Step 2: Aliquoting and Solubilizing

  • Carefully weigh the solid this compound within the fume hood. Use a spatula and weighing paper, or weigh directly into a tared vial.

  • Add the desired solvent to the vial using a calibrated pipette.

  • Cap the vial securely and mix by gentle vortexing or inversion until fully dissolved.

  • Label the stock solution container clearly with the compound name, concentration, solvent, date, and hazard symbols.

Step 3: Post-Handling Decontamination

  • Wipe down all surfaces, equipment, and containers used in the fume hood with a 70% ethanol solution.

  • Collect all disposable materials (bench paper, pipette tips, wipes) and place them in the designated "this compound Solid Waste" container located within the fume hood.

  • Doff PPE in the correct order (gloves first), disposing of all items in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase p1 Verify Fume Hood p2 Cover Work Surface p1->p2 p3 Assemble Materials p2->p3 p4 Don Required PPE p3->p4 h1 Weigh Solid this compound p4->h1 h2 Add Solvent h1->h2 h3 Cap and Mix h2->h3 h4 Label Stock Solution h3->h4 d1 Wipe Surfaces & Equipment h4->d1 d2 Segregate Waste d1->d2 d3 Doff & Dispose PPE d2->d3 d4 Wash Hands d3->d4 end_node Procedure Complete d4->end_node

Caption: Workflow for the safe handling and preparation of this compound solutions.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of this compound waste are mandatory to prevent environmental contamination and ensure compliance.

Waste Streams:

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, vials, and bench paper.

  • Liquid Waste: Includes unused stock solutions, cell culture media containing this compound, and the first rinse of any contaminated glassware.

Procedure:

  • Segregation: All waste must be segregated at the point of generation. Never mix this compound waste with general lab trash or other chemical waste streams.

  • Containment:

    • Solid Waste: Collect in a dedicated, puncture-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled "this compound Solid Waste for Incineration" with hazard symbols.

    • Liquid Waste: Collect in a dedicated, sealed, and shatter-proof container (e.g., coated glass or HDPE). The container must be clearly labeled "this compound Liquid Waste for Incineration" with hazard symbols and an approximate pH.

  • Deactivation (Optional): If a validated chemical deactivation protocol exists (e.g., treatment with bleach or another oxidizing agent), it should be performed according to EHS-approved procedures before waste collection. No such protocol is assumed for this hypothetical compound.

  • Storage: Store sealed waste containers in a designated, secure secondary containment bin away from incompatible materials.

  • Disposal Request: When containers are 75% full, submit a chemical waste pickup request to your institution's EHS department. Do not overfill containers.

G cluster_waste_type Waste Segregation cluster_containment Containment cluster_final Final Steps start Waste Generation (Point of Use) solid Solid Waste (Gloves, Tips, etc.) start->solid liquid Liquid Waste (Solutions, Media) start->liquid solid_cont Labeled, Lined Solid Waste Bin solid->solid_cont liquid_cont Labeled, Sealed Liquid Waste Bottle liquid->liquid_cont storage Store in Secondary Containment solid_cont->storage liquid_cont->storage pickup Request EHS Pickup (at 75% full) storage->pickup end_node Disposal via Incineration pickup->end_node

Caption: Waste disposal workflow for solid and liquid this compound waste streams.

Experimental Protocol: Glove Permeation Testing

To validate the choice of gloves, a permeation test against this compound should be conducted. This protocol outlines a standard methodology.

Objective: To determine the breakthrough time for this compound through common laboratory glove materials (Nitrile, Neoprene).

Methodology:

  • Apparatus Setup: Use a standard permeation test cell that separates the glove material into two chambers. The outer chamber is for the "challenge" chemical (this compound solution), and the inner chamber is for the "collection" medium (e.g., air or a solvent).

  • Glove Material Preparation: Cut a circular sample from the palm area of the test glove. Measure its thickness and mount it in the permeation cell, ensuring a perfect seal.

  • Challenge Application: Introduce a high-concentration (e.g., 10 mg/mL in DMSO) solution of this compound into the outer chamber.

  • Sample Collection: At regular intervals (e.g., every 5 minutes), sample the collection medium from the inner chamber. This can be done by drawing a known volume of air through a sorbent tube or by sampling the collection solvent.

  • Analysis: Analyze the collected samples using a highly sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to detect any trace of this compound.

  • Breakthrough Time Determination: The standardized breakthrough time is defined as the time from the initial application of the challenge chemical until the permeation rate reaches 0.1 µg/cm²/min.

  • Data Presentation: Record the breakthrough times for each material tested.

Table 3: Hypothetical Glove Compatibility Data for this compound

Glove MaterialThickness (mil)Challenge SolventBreakthrough Time (minutes)Recommendation
Standard Nitrile 4DMSO< 10Not Recommended
Heavy-Duty Nitrile 8DMSO35Acceptable for short-duration tasks (<15 min)
Neoprene 15DMSO> 240Recommended
Butyl Rubber 15DMSO> 480Highly Recommended

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.